(S)-1-Benzyl-4-hydroxypyrrolidin-2-one
Description
Properties
IUPAC Name |
(4S)-1-benzyl-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454245 | |
| Record name | (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191403-66-4 | |
| Record name | (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 191403-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, a chiral pyrrolidinone derivative of interest in medicinal chemistry and drug development. This document summarizes key physical data, details relevant experimental methodologies, and illustrates associated chemical logic and workflows.
Core Physical Properties
This compound is a chiral organic compound. While there is some discrepancy in its reported physical state at room temperature across different commercial suppliers, with some listing it as a liquid and others as a solid, the available data points towards it being a solid with a defined melting point.[1][2]
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. It is important to note that a definitive specific rotation value from a peer-reviewed scientific publication has not been identified in the current literature search.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| Melting Point | 107.5-108 °C | [1] |
| Boiling Point | 405 °C | [1] |
| Density | 1.261 g/cm³ | [1] |
| Flash Point | 199 °C | [1] |
| Purity | 95.0% - 97% | [2][3] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Determination of Optical Rotation
As a chiral compound, this compound will rotate the plane of polarized light. The specific rotation is a characteristic property.
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589.3 nm)
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Volumetric flask and analytical balance
Procedure:
-
A solution of the compound is prepared by accurately weighing a sample and dissolving it in a suitable achiral solvent (e.g., methanol, ethanol, or chloroform) to a known concentration in a volumetric flask.
-
The polarimeter is calibrated by filling the sample tube with the pure solvent and setting the reading to zero.
-
The sample tube is then rinsed and filled with the prepared solution, ensuring no air bubbles are present.
-
The observed rotation (α) of the sample is measured.
-
The specific rotation ([α]) is calculated using the following formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
Spectroscopic Analysis
Standard spectroscopic techniques are employed to confirm the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample. The chemical shifts, splitting patterns, and integration of the peaks provide detailed structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the lactam, and aromatic (C=C) groups would be expected.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity.
Mandatory Visualizations
Signaling Pathway
Pyrrolidinone derivatives have been investigated as inhibitors of various signaling pathways, including those involved in cancer progression. The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) pathway, which is a common target for such inhibitors.[4][5][6]
Caption: Conceptual RTK signaling pathway inhibited by a pyrrolidinone derivative.
Experimental Workflow
The synthesis of a chiral pyrrolidinone derivative typically involves a multi-step process including the formation of the pyrrolidinone ring, introduction of functional groups, and purification. The following diagram outlines a general workflow for such a synthesis.
Caption: A generalized workflow for the synthesis and purification of a chiral pyrrolidinone.
References
- 1. (S)-1-BENZYL-4-HYDROXY-2-PYRROLIDINONE CAS#: 191403-66-4 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 191403-66-4 [sigmaaldrich.com]
- 4. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-1-Benzyl-4-hydroxypyrrolidin-2-one: Chemical Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined pyrrolidinone core makes it a valuable chiral building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed, plausible synthetic pathway, including experimental protocols. Spectroscopic and physical property data are summarized for easy reference, and the compound's role as a versatile synthetic intermediate is discussed.
Chemical Structure and Stereochemistry
This compound possesses a five-membered lactam ring, specifically a pyrrolidin-2-one, substituted at the nitrogen atom with a benzyl group and at the 4-position with a hydroxyl group. The stereochemistry at the chiral center, carbon-4, is designated as (S), which is crucial for its application in asymmetric synthesis and its interaction with biological targets.
Chemical Structure:
Caption: Chemical structure of this compound.
Stereochemistry: The "(S)" designation indicates the absolute configuration at the C4 chiral center, dictating a specific three-dimensional arrangement of the hydroxyl group. This stereochemical purity is essential for its use in the synthesis of enantiomerically pure pharmaceutical compounds.
Physicochemical and Spectroscopic Data
| Property | Value |
| IUPAC Name | (4S)-1-benzyl-4-hydroxypyrrolidin-2-one[1] |
| CAS Number | 191403-66-4[1] |
| Molecular Formula | C₁₁H₁₃NO₂[1] |
| Molecular Weight | 191.23 g/mol [1] |
| Appearance | Liquid[1] |
| Purity | ≥95% (commercially available)[1] |
| Storage Temperature | 4°C |
| InChI | InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1[1] |
| SMILES | O=C1C--INVALID-LINK--CN1CC2=CC=CC=C2[1] |
Synthesis
A plausible and efficient enantioselective synthesis of this compound can be achieved through a two-step process starting from the readily available and inexpensive chiral precursor, (S)-malic acid.
Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of (S)-4-Hydroxypyrrolidin-2-one from (S)-Malic Acid
This procedure is adapted from established methods for the conversion of malic acid to the corresponding hydroxypyrrolidinone.
-
Materials: (S)-Malic acid, Methanol, Sulfuric acid (catalytic), Sodium borohydride, Anhydrous Tetrahydrofuran (THF), Ammonia solution (aqueous).
-
Procedure:
-
Esterification: (S)-Malic acid is first converted to its dimethyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure.
-
Reduction: The crude dimethyl ester is dissolved in anhydrous THF and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Amination and Cyclization: The reaction is carefully quenched with water, and the THF is removed under reduced pressure. The resulting aqueous solution is concentrated and then treated with a concentrated aqueous solution of ammonia. The mixture is heated to induce amination and subsequent intramolecular cyclization to form (S)-4-hydroxypyrrolidin-2-one.
-
Purification: The product is purified by column chromatography on silica gel.
-
Step 2: N-Benzylation of (S)-4-Hydroxypyrrolidin-2-one
This is a standard procedure for the N-alkylation of lactams.
-
Materials: (S)-4-Hydroxypyrrolidin-2-one, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Benzyl bromide.
-
Procedure:
-
A solution of (S)-4-hydroxypyrrolidin-2-one in anhydrous THF is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the solution. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the sodium salt.
-
Benzyl bromide is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, this compound, is purified by column chromatography on silica gel.
-
Applications in Drug Development and Medicinal Chemistry
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. These derivatives have shown diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.
The chiral nature of this compound makes it a particularly valuable intermediate for the synthesis of enantiomerically pure drug candidates. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the target molecules.
While specific biological activities for this compound itself are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, derivatives of 1-benzylpyrrolidin-2-one have been explored for their nootropic (cognitive-enhancing) effects.
Conclusion
This compound is a key chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and versatile functionality make it an attractive starting material for the asymmetric synthesis of complex, biologically active molecules. The synthetic route outlined in this guide, starting from (S)-malic acid, provides a practical approach for its preparation. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Spectroscopic and Structural Elucidation of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Benzyl-4-hydroxypyrrolidin-2-one. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of fundamental compound properties and predicted spectroscopic data based on the analysis of its chemical structure and comparison with related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.
Compound Identification
Basic identifying information for this compound is crucial for sourcing and regulatory purposes.
| Property | Value |
| IUPAC Name | (4S)-1-benzyl-4-hydroxypyrrolidin-2-one |
| Synonyms | (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone |
| CAS Number | 191403-66-4 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Purity | Typically available at ≥95% to ≥97% purity[1][2] |
| Appearance | Liquid |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.50 | Singlet | 2H | Benzyl CH₂ |
| ~4.30 | Multiplet | 1H | CH-OH |
| ~3.40 | Multiplet | 2H | N-CH₂ (pyrrolidinone ring) |
| ~2.50 | Multiplet | 2H | CH₂-C=O (pyrrolidinone ring) |
| ~2.00 | Broad Singlet | 1H | OH |
¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~175.0 | C=O (amide) |
| ~137.0 | Aromatic C (quaternary) |
| ~128.8 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.5 | Aromatic CH |
| ~68.0 | CH-OH |
| ~55.0 | N-CH₂ (pyrrolidinone ring) |
| ~48.0 | Benzyl CH₂ |
| ~40.0 | CH₂-C=O (pyrrolidinone ring) |
FTIR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2920, 2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (amide, lactam) |
| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1100 | Medium | C-O stretch (secondary alcohol) |
| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectral Data (Predicted)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 191.09 | High | [M]⁺ (Molecular Ion) |
| 173.08 | Moderate | [M - H₂O]⁺ |
| 106.06 | Moderate | [C₇H₆N]⁺ |
| 91.05 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 77.04 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the liquid sample directly onto the ATR crystal.
-
For transmission IR of a liquid, place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or salt plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragments. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
-
Mass Analysis:
-
Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-Depth Technical Guide to (S)-1-Benzyl-4-hydroxypyrrolidin-2-one (CAS 191403-66-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Benzyl-4-hydroxypyrrolidin-2-one, identified by the CAS number 191403-66-4, is a chiral organic compound belonging to the pyrrolidinone class. This class of compounds has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of neuroscience and oncology. While specific research on CAS 191403-66-4 is limited in publicly available literature, this guide aims to provide a comprehensive overview of its known properties, safety information, and potential areas of application based on the activities of structurally related molecules.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. This data is primarily sourced from chemical suppliers and databases.
| Property | Value | Reference |
| IUPAC Name | (4S)-1-benzyl-4-hydroxypyrrolidin-2-one | |
| CAS Number | 191403-66-4 | |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Not specified (likely a solid or oil) | |
| SMILES | O=C1N(Cc2ccccc2)C--INVALID-LINK--C1 | |
| InChI Key | OGAWUYQBXWYIJM-JTQLQIEISA-N |
Synthesis
A patented method for the synthesis of 4-hydroxy-2-pyrrolidinone from 4-amino-3-hydroxybutyric acid derivatives suggests a potential pathway. This process typically involves the intramolecular amidation of a 4-amino-3-hydroxybutyric acid ester. The stereochemistry at the C4 position would be established from the chiral starting material, (S)-4-amino-3-hydroxybutanoic acid. The subsequent N-benzylation could be achieved through standard methods, such as reaction with benzyl bromide in the presence of a base.
Caption: Plausible synthetic pathway for this compound.
Potential Biological Activity and Areas of Research
While direct biological data for CAS 191403-66-4 is scarce, the pyrrolidinone scaffold is a key feature in several classes of biologically active molecules.
Nootropic Activity
Pyrrolidinone derivatives, most notably piracetam and its analogues (the "racetams"), are well-known for their nootropic, or cognitive-enhancing, effects. These compounds are thought to modulate neurotransmission, enhance cerebral blood flow, and protect neurons from hypoxic damage. A structurally related compound, nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one), has been investigated for its potential to improve learning and memory. Given the structural similarity, it is plausible that this compound could exhibit some form of neuromodulatory or neuroprotective activity.
Caption: Hypothesized mechanism for potential nootropic activity.
Histone Deacetylase (HDAC) Inhibition
More recently, the pyrrolidinone scaffold has been incorporated into the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and neurological disorders. Some small molecules containing a pyrrolidinone moiety have been shown to inhibit HDACs, leading to the hyperacetylation of histones and other proteins, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: General experimental workflow for evaluating HDAC inhibitory activity.
Safety Information
Safety data for this compound is primarily available through Safety Data Sheets (SDS) from chemical suppliers. The following is a summary of the potential hazards. It is crucial to consult the full SDS before handling this compound.
| Hazard Category | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
Handling and Storage:
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion and Future Directions
This compound is a chiral pyrrolidinone derivative with potential for further investigation in the fields of neuropharmacology and oncology. While specific biological data for this compound is currently lacking in the public domain, the known activities of structurally similar molecules suggest that it may possess nootropic or HDAC inhibitory properties.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthetic protocol.
-
Conducting in vitro and in vivo studies to elucidate its biological activity, including its effects on neuronal function and as a potential HDAC inhibitor.
-
Performing structure-activity relationship (SAR) studies to identify key structural features for any observed biological activity.
This technical guide provides a foundational understanding of this compound based on available information. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. As with any research chemical, all handling and experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
An In-depth Technical Guide on the Role of Chiral Auxiliaries in Asymmetric Synthesis: A Focus on (S)-1-Benzyl-4-hydroxypyrrolidin-2-one and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial focus of this guide was on the specific chiral auxiliary, (S)-1-Benzyl-4-hydroxypyrrolidin-2-one. However, a comprehensive literature search revealed a scarcity of detailed experimental protocols and quantitative data for this particular compound. To provide a valuable and in-depth technical resource, this guide has been broadened to include well-documented, structurally related chiral auxiliaries, particularly the widely used Evans' oxazolidinones. The principles and methodologies described herein are fundamental to the field of asymmetric synthesis and are directly applicable to the use of various chiral auxiliaries, including pyrrolidine-based structures.
Introduction to Asymmetric Synthesis and Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule can profoundly influence its pharmacological activity and safety profile.[1] Asymmetric synthesis endeavors to produce a single enantiomer of a chiral molecule. One of the most robust and well-established strategies to achieve this is through the use of a chiral auxiliary.[2]
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the reaction, the auxiliary is removed from the product and can often be recovered for reuse.[1]
The pyrrolidine scaffold is a privileged motif in many natural products and pharmaceutical agents. Chiral pyrrolidine derivatives, such as this compound, are valuable chiral building blocks in organic synthesis.[3] While specific data on its role as a chiral auxiliary is limited, its structural features are analogous to other successful chiral auxiliaries used in a variety of asymmetric transformations.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental workflow of employing a chiral auxiliary in asymmetric synthesis follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Diastereoselective Reaction: The key bond-forming reaction occurs, where the chiral auxiliary directs the approach of the reagent to one face of the substrate, resulting in the formation of one diastereomer in excess.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed from the newly chiral product, which now contains the desired stereocenter.
The following diagram illustrates this general workflow.
Caption: General workflow of a chiral auxiliary-mediated synthesis.
Asymmetric Alkylation: A Case Study with Evans' Oxazolidinone Auxiliaries
Asymmetric alkylation is a fundamental C-C bond-forming reaction. Evans' oxazolidinones are a class of highly effective chiral auxiliaries for this transformation. The following sections detail the process using (S)-4-benzyl-2-oxazolidinone as a representative example, a close structural analog to the pyrrolidinone core.
Mechanism of Stereodirection
The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Logical relationship for stereocontrol in asymmetric alkylation.
Quantitative Data for Asymmetric Alkylation
The following table summarizes representative quantitative data for the asymmetric alkylation of N-acyl oxazolidinones.
| Substrate (N-Acyl Oxazolidinone) | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 80-95 | >99:1 | [4] |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | 91 | 98:2 | [4] |
| N-Butyryl-(S)-4-benzyl-2-oxazolidinone | Methyl iodide | LDA | 85-95 | 99:1 | [4] |
| N-Phenylacetyl-(S)-4-benzyl-2-oxazolidinone | Ethyl iodide | NaHMDS | 89 | 97:3 | [4] |
Detailed Experimental Protocol: Asymmetric Benzylation
This protocol details the asymmetric benzylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add propionyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 equiv.) in a 4:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.) in water.
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for 1 hour.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Concentrate the mixture to remove THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1 with 1M HCl and extract the chiral carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the enantiomerically enriched product.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with two contiguous stereocenters.
Mechanism of the Evans Aldol Reaction
The reaction proceeds through a Zimmerman-Traxler-type chair-like transition state. The formation of a (Z)-enolate using a boron reagent, followed by coordination of the aldehyde, leads to a highly organized transition state where the substituent on the chiral auxiliary dictates the facial selectivity of the enolate, and the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions.
Caption: Simplified signaling pathway for the Evans asymmetric aldol reaction.
Quantitative Data for Asymmetric Aldol Reactions
| N-Acyl Oxazolidinone | Aldehyde | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 80-92 | >99:1 | [5] |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 85 | >99:1 | [5] |
| N-Acetyl-(S)-4-benzyl-2-oxazolidinone | Propionaldehyde | 75-85 | 95:5 | [5] |
Detailed Experimental Protocol: Asymmetric Aldol Reaction
-
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv.) dropwise.
-
Add N,N-diisopropylethylamine (1.2 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir for 1 hour.
-
Extract the product with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
-
The auxiliary can be cleaved under similar conditions as described for the alkylation product to yield the chiral β-hydroxy acid.
Conclusion
Chiral auxiliaries, such as this compound and its well-studied analogs like Evans' oxazolidinones, are indispensable tools in asymmetric synthesis. They provide a reliable and predictable method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The ability to achieve high levels of diastereoselectivity, coupled with the potential for auxiliary recovery, makes this a powerful strategy for the synthesis of complex, enantiomerically pure molecules in both academic research and industrial drug development. The detailed protocols and quantitative data presented in this guide offer a practical framework for the application of these principles in the laboratory.
References
The Chiral Synthon: A Comprehensive Review of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern medicinal chemistry. (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, a valuable chiral intermediate, plays a crucial role in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth literature review of the primary synthetic routes to this key molecule, presenting comparative data, detailed experimental protocols, and visual representations of the synthetic pathways.
At a Glance: Comparing Synthetic Routes
The synthesis of this compound has been approached through several distinct strategies. The most prominent methods include biocatalytic hydroxylation and chemical synthesis from chiral precursors. Below is a summary of the key quantitative data associated with these routes for ease of comparison.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages |
| Biocatalytic Hydroxylation | N-Benzylpyrrolidin-2-one | Sphingomonas sp. HXN-200 | 68%[1] | >99.9%[1] | High stereoselectivity, mild reaction conditions |
| Chemical Synthesis | L-Malic acid | Benzylamine, reducing agent (e.g., NaBH₄) | Not explicitly stated | High (implied by chiral starting material) | Utilizes a readily available chiral pool starting material |
Synthetic Pathways and Methodologies
This section delves into the detailed experimental protocols for the key synthetic routes to this compound, providing a step-by-step guide for laboratory application.
Biocatalytic Hydroxylation of N-Benzylpyrrolidin-2-one
This highly stereoselective method utilizes the microorganism Sphingomonas sp. HXN-200 to introduce a hydroxyl group at the C-4 position of N-benzylpyrrolidin-2-one, directly yielding the desired (S)-enantiomer with exceptional purity.[1]
Experimental Workflow:
Figure 1: General workflow for the biocatalytic synthesis.
Detailed Experimental Protocol:
-
Cultivation of Sphingomonas sp. HXN-200:
-
Prepare a seed culture by inoculating a suitable medium (e.g., nutrient broth) with a stock of Sphingomonas sp. HXN-200.
-
Incubate the seed culture at 30°C with shaking until a sufficient cell density is reached.
-
Inoculate a larger volume of production medium with the seed culture and incubate under the same conditions for 24-48 hours.
-
-
Biotransformation:
-
Harvest the cells from the production medium by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer to a specific cell density (e.g., as determined by optical density).
-
To a reaction vessel containing the cell suspension, add N-benzylpyrrolidin-2-one (the substrate).
-
Incubate the reaction mixture at 30°C with shaking for 24-72 hours, monitoring the progress of the reaction by techniques such as TLC or HPLC.
-
-
Downstream Processing:
-
After the reaction is complete, separate the cells from the broth by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Chemical Synthesis from L-Malic Acid
This synthetic route utilizes the inherent chirality of L-malic acid, a readily available starting material from the chiral pool. The synthesis involves the formation of a succinimide intermediate followed by reduction.
Synthetic Pathway:
Figure 2: Chemical synthesis from L-Malic Acid.
Detailed Experimental Protocol:
-
Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione:
-
In a round-bottom flask, combine L-malic acid and benzylamine.
-
Heat the mixture, typically at a temperature range of 140-160°C, for several hours. The reaction can be performed neat or in a high-boiling solvent.
-
Monitor the reaction for the formation of water, which is a byproduct of the cyclization.
-
After the reaction is complete, cool the mixture and purify the resulting succinimide intermediate, often by recrystallization.
-
-
Reduction to this compound:
-
Dissolve the (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione intermediate in a suitable solvent, such as tetrahydrofuran (THF) or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Stir the reaction mixture at a low temperature and then allow it to warm to room temperature, continuing to stir for several hours.
-
Quench the reaction by the careful addition of an acid (e.g., dilute HCl) or water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the final product by column chromatography.
-
Conclusion
Both the biocatalytic and chemical synthesis routes offer viable methods for obtaining the valuable chiral synthon, this compound. The biocatalytic approach using Sphingomonas sp. HXN-200 stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. The chemical synthesis from L-malic acid provides a reliable alternative by leveraging a readily available and inexpensive chiral starting material. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scalability, desired optical purity, and available resources. This guide provides the foundational knowledge for professionals in the field to make informed decisions in the synthesis of this important chiral building block.
References
The Genesis and Evolution of Pyrrolidinone-Based Chiral Auxiliaries: A Technical Guide
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the most powerful tools in this endeavor are chiral auxiliaries, and within this class, those based on the pyrrolidinone scaffold have proven to be exceptionally versatile and effective. Derived from readily available and inexpensive chiral pool sources like proline and glutamic acid, these auxiliaries have revolutionized asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.
This in-depth technical guide explores the discovery, history, and application of pyrrolidinone-based chiral auxiliaries, providing detailed experimental protocols, quantitative data for key transformations, and a visual guide to the underlying principles of stereocontrol.
A Historical Perspective: From Proline to Powerful Auxiliaries
The story of pyrrolidinone-based chiral auxiliaries is intrinsically linked to the natural amino acid L-proline. Its rigid pyrrolidine ring and inherent chirality made it an attractive starting point for the development of stereodirecting groups.
A significant breakthrough came in 1976 with the pioneering work of E. J. Corey and Dieter Enders, who developed (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[1][2] These auxiliaries, derived from proline, proved highly effective for the asymmetric α-alkylation of ketones and aldehydes via their hydrazones.[1][2] The "SAMP/RAMP hydrazone method" became a foundational technique in asymmetric synthesis.[1][3]
Following this seminal work, the field expanded to include a variety of other proline and pyroglutamic acid-derived auxiliaries. Pyroglutamic acid, easily obtained from the cyclization of glutamic acid, offers a cheap and versatile chiral precursor.[4] The development of prolinol-derived amides further broadened the scope of these auxiliaries to asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions.[5] C2-symmetric 2,5-disubstituted pyrrolidine derivatives have also emerged as powerful ligands and auxiliaries in a range of metal-catalyzed asymmetric transformations.[6][7]
Core Principles of Stereocontrol
The efficacy of pyrrolidinone-based chiral auxiliaries lies in their ability to create a highly ordered and sterically biased transition state. This is typically achieved through the formation of a rigid, chelated intermediate.[5] In the case of SAMP/RAMP hydrazones, the lithium azaenolate forms a six-membered ring-like structure where the lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group. This rigid conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus ensuring high stereoselectivity.
Similarly, in aldol reactions using prolinol-derived amides, the stereochemical outcome is governed by the formation of a rigid, six-membered chair-like transition state involving a metal cation that chelates the carbonyl oxygen and the oxygen of the prolinol moiety.[5] This chelation control is a recurring theme in the application of these auxiliaries and is the key to their high levels of asymmetric induction.
Key Classes of Pyrrolidinone-Based Chiral Auxiliaries and Their Applications
SAMP and RAMP Hydrazones: Masters of Asymmetric Alkylation
SAMP and RAMP remain the gold standard for the asymmetric alkylation of aldehydes and ketones. The methodology is robust and provides excellent stereocontrol for a wide range of electrophiles.
Quantitative Data for Asymmetric Alkylation using SAMP Hydrazone:
| Ketone/Aldehyde | Electrophile | Yield (%) | de (%) | ee (%) |
| Cyclohexanone | Methyl Iodide | 85-95 | >95 | >95 |
| Propanal | Benzyl Bromide | 70-80 | >98 | >98 |
| 3-Pentanone | Ethyl Iodide | 90 | ≥97 | ≥97[8] |
Prolinol-Derived Amides: Versatility in Carbon-Carbon Bond Formation
Amides derived from prolinol are highly effective auxiliaries for a variety of asymmetric transformations, including aldol, conjugate addition, and Diels-Alder reactions.
Quantitative Data for Asymmetric Aldol Reactions with Prolinol-Derived Amides: [5]
| Amide Derivative | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |
| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |
Quantitative Data for Asymmetric Diels-Alder Reactions with N-Acryloyl Prolinol Derivatives:
| Diene | Dienophile (N-acryloyl prolinol deriv.) | Lewis Acid | Yield (%) | de (%) |
| Cyclopentadiene | N-acryloyl-(S)-prolinol methyl ether | TiCl4 | 80-90 | >95 |
| Isoprene | N-crotonyl-(S)-prolinol methyl ether | Et2AlCl | 75-85 | >90 |
Pyroglutamic Acid Derivatives: Privileged Precursors for Complex Syntheses
Pyroglutamic acid serves as an inexpensive and versatile chiral starting material for the synthesis of a wide array of chiral auxiliaries and, ultimately, complex bioactive molecules.[4] Auxiliaries derived from pyroglutamic acid have been successfully employed in asymmetric Diels-Alder reactions and conjugate additions.
Quantitative Data for Asymmetric Michael Addition using Pyroglutamic Acid-Derived Auxiliaries:
| Michael Acceptor | Michael Donor | Auxiliary | Yield (%) | de (%) | ee (%) |
| Chalcone | Diethyl Malonate | (S)-5-pyrrolidin-2-one derivative | 85-95 | >90 | >90 |
| Nitro-styrene | Acetylacetone | (S)-N-acryloyl-pyrrolidin-2-one | 80-90 | >95 | >95 |
Experimental Protocols
Asymmetric Alkylation of 3-Pentanone using the SAMP Hydrazone Method
This protocol details the synthesis of (S)-4-methyl-3-heptanone.
Step 1: Formation of 3-Pentanone SAMP Hydrazone To a flask under an inert atmosphere, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and a slight excess of 3-pentanone. Heat the mixture gently (e.g., 60 °C) overnight. After cooling, dilute the mixture with diethyl ether and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude hydrazone can be purified by distillation.[8]
Step 2: Deprotonation and Alkylation Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at 0 °C. Cool the LDA solution to -78 °C and slowly add a solution of the 3-pentanone SAMP hydrazone in anhydrous THF. Stir the mixture at -78 °C for several hours to ensure complete deprotonation. Add the electrophile (e.g., ethyl iodide) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with water and extract the product with diethyl ether.[8]
Step 3: Cleavage of the Hydrazone Dissolve the crude alkylated hydrazone in a suitable solvent like dichloromethane and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen to remove excess ozone and then allow it to warm to room temperature. The product, (S)-4-methyl-3-heptanone, can be isolated and purified by distillation. The chiral auxiliary can be recovered.[8]
Asymmetric Aldol Reaction with a Prolinol-Derived Amide
Step 1: Amide Formation Acylate (S)-prolinol with the desired acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane at 0 °C to room temperature. The resulting amide can be purified by chromatography.[5]
Step 2: Enolate Formation Dissolve the prolinol-derived amide in anhydrous THF and cool to -78 °C. Add a strong base, such as LDA or a Grignard reagent, dropwise to generate the corresponding enolate. Stir the solution at this temperature for about an hour.[5]
Step 3: Aldol Addition Add the desired aldehyde to the enolate solution at -78 °C. Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).[5]
Step 4: Workup and Auxiliary Removal Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH4) to yield the chiral β-hydroxy acid or alcohol, respectively.[5]
Visualizing the Logic of Asymmetric Synthesis with Pyrrolidinone Auxiliaries
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the application of pyrrolidinone-based chiral auxiliaries.
Conclusion
Pyrrolidinone-based chiral auxiliaries have had a profound and lasting impact on the field of asymmetric synthesis. From the early breakthroughs with SAMP and RAMP to the diverse applications of prolinol amides and pyroglutamic acid derivatives, these powerful tools, born from the chiral pool, continue to enable the efficient and elegant construction of complex chiral molecules. For researchers in academia and industry, a deep understanding of their history, mechanisms, and practical applications is essential for the continued advancement of stereoselective synthesis and the development of new medicines and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Blueprint: An In-depth Technical Guide to the Synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical induction mechanisms governing the synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, a valuable chiral building block in pharmaceutical development. The document details both biocatalytic and chemocatalytic approaches, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate a deep understanding of the underlying principles of stereocontrol.
Introduction
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and the introduction of a stereodefined hydroxyl group at the 4-position significantly expands its utility as a chiral synthon. The (S)-enantiomer of 1-Benzyl-4-hydroxypyrrolidin-2-one, in particular, serves as a key intermediate in the synthesis of a variety of bioactive molecules. Achieving high enantiopurity in its synthesis is therefore of paramount importance. This guide explores the two primary strategies for achieving this: the highly selective enzymatic hydroxylation of a prochiral precursor and the well-established asymmetric reduction of a corresponding ketone.
Biocatalytic Approach: Regio- and Stereoselective Hydroxylation
A highly efficient and selective method for the synthesis of this compound involves the whole-cell biocatalytic hydroxylation of N-benzylpyrrolidin-2-one. The microorganism Sphingomonas sp. HXN-200 has been identified as a particularly effective biocatalyst for this transformation, exhibiting excellent regio- and stereoselectivity.[1]
Mechanism of Stereochemical Induction
The enzymatic hydroxylation is catalyzed by a cytochrome P450 monooxygenase from Sphingomonas sp. HXN-200. The stereochemical outcome is dictated by the specific three-dimensional arrangement of the substrate within the enzyme's active site. The enzyme orients the N-benzylpyrrolidin-2-one molecule in a way that exposes only one specific C-H bond at the C4 position to the reactive iron-oxo species of the P450 catalyst. This precise positioning ensures that the hydroxylation occurs exclusively on one face of the pyrrolidinone ring, leading to the formation of the (S)-enantiomer with exceptional fidelity.
Quantitative Data
The biocatalytic hydroxylation of N-benzylpyrrolidin-2-one using Sphingomonas sp. HXN-200 demonstrates superior performance in terms of stereoselectivity.
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |
| N-benzylpyrrolidin-2-one | Sphingomonas sp. HXN-200 | This compound | 68% | >99.9% |
Table 1: Quantitative data for the biocatalytic hydroxylation.[1]
Experimental Protocol
Materials:
-
Sphingomonas sp. HXN-200 cells
-
N-benzylpyrrolidin-2-one
-
Phosphate buffer (pH 7.2)
-
Glucose
-
Ethyl acetate
Procedure:
-
Sphingomonas sp. HXN-200 is cultivated in a suitable growth medium and harvested by centrifugation.
-
The harvested cells are washed with phosphate buffer (50 mM, pH 7.2).
-
The washed cells are resuspended in the same buffer containing glucose (as a source of reducing equivalents).
-
N-benzylpyrrolidin-2-one is added to the cell suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24-48 hours).
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the mixture is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford pure this compound.
Logical Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Chemocatalytic Approach: Asymmetric Reduction of 1-Benzylpyrrolidine-2,4-dione
The asymmetric reduction of the prochiral ketone, 1-benzylpyrrolidine-2,4-dione, offers a powerful chemical route to this compound. Among the various methods for enantioselective ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable strategy.
Mechanism of Stereochemical Induction in CBS Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to direct the stereoselective transfer of a hydride from a borane reagent (e.g., borane-dimethyl sulfide complex) to the ketone. The mechanism proceeds through the following key steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This coordination enhances the Lewis acidity of the boron atom within the catalyst ring and activates the borane as a hydride donor.
-
Coordination to the Ketone: The more Lewis acidic boron atom of the catalyst-borane complex then coordinates to the carbonyl oxygen of the 1-benzylpyrrolidine-2,4-dione. Steric factors favor coordination to the lone pair of the carbonyl oxygen that is sterically more accessible. The bulky benzyl group on the nitrogen atom and the pyrrolidinone ring structure influence this preferential binding.
-
Stereoselective Hydride Transfer: The coordinated ketone is then positioned for an intramolecular hydride transfer from the borane moiety. This occurs via a highly organized, six-membered chair-like transition state. The stereochemistry of the final alcohol is determined by the facial selectivity of this hydride transfer, which is controlled by the chiral environment of the oxazaborolidine catalyst. The catalyst effectively shields one face of the carbonyl group, forcing the hydride to attack from the opposite, less hindered face.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the chiral oxazaborolidine catalyst is regenerated to participate in another catalytic cycle.
Caption: Simplified signaling pathway of the CBS reduction mechanism.
Quantitative Data
| Substrate | Catalyst | Reductant | Solvent | Temperature (°C) | Expected Yield | Expected ee (%) |
| 1-Benzylpyrrolidine-2,4-dione | (R)-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 to 0 | High | >95 |
Table 2: Expected quantitative data for the CBS reduction of 1-benzylpyrrolidine-2,4-dione.
Experimental Protocol
Materials:
-
1-Benzylpyrrolidine-2,4-dione
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 N)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (e.g., 0.1 equivalents) is added to a flame-dried, argon-purged flask containing anhydrous THF at 0 °C.
-
Borane-dimethyl sulfide complex (e.g., 1.0 equivalent) is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes.
-
A solution of 1-benzylpyrrolidine-2,4-dione in anhydrous THF is added slowly to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 N HCl.
-
The mixture is stirred for 30 minutes, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield this compound.
Conclusion
Both biocatalytic and chemocatalytic methods provide effective and highly stereoselective pathways to this compound. The choice of method will depend on factors such as substrate availability, scale of synthesis, and the desired level of "greenness" of the process. The enzymatic hydroxylation with Sphingomonas sp. HXN-200 offers exceptional enantioselectivity under mild aqueous conditions. The Corey-Bakshi-Shibata reduction, on the other hand, is a robust and well-understood chemical method that provides high enantioselectivity for a broad range of ketones and is readily amenable to scale-up. This guide provides the foundational knowledge and practical details necessary for researchers to implement these powerful stereoselective transformations in their own work.
References
A Framework for Theoretical and Computational Analysis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
Introduction
(S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a chiral organic compound featuring a pyrrolidinone core, a structural motif present in various biologically active molecules. The pyrrolidinone ring is a key pharmacophore in several classes of drugs, including nootropics like piracetam. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is crucial for elucidating its potential biological activity and for designing novel derivatives with improved pharmacological profiles.
Theoretical and computational chemistry offer powerful tools to investigate the molecular properties of this compound at an atomic level. This guide outlines the standard computational approaches that can be employed, from geometry optimization and electronic structure analysis to conformational sampling and molecular docking.
Molecular Geometry and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic properties of small molecules. These calculations provide foundational data for further computational studies.
Computational Protocol: Geometry Optimization and Electronic Properties
A typical workflow for DFT analysis would involve the following steps:
-
Initial Structure Preparation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common approach is to use a functional like B3LYP with a basis set such as 6-311++G(d,p).
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Following optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Caption: A typical workflow for DFT calculations.
Expected Quantitative Data
The following tables summarize the types of quantitative data that would be generated from DFT calculations. The values presented are hypothetical and for illustrative purposes only.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.36 Å | |
| C-OH | ~1.43 Å | |
| Bond Angle | O=C-N | ~125° |
| C-N-CH2(benzyl) | ~122° | |
| Dihedral Angle | C-C-N-C | Varies with conformation |
Table 2: Calculated Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
| Dipole Moment | ~ 3.5 D |
Conformational Analysis
The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound has several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring these conformations.
Computational Protocol: Molecular Dynamics Simulation
A standard protocol for MD simulation would be:
-
System Preparation: The optimized structure of the molecule is placed in a simulation box, typically solvated with an explicit solvent like water.
-
Force Field Assignment: A suitable force field (e.g., AMBER, CHARMM) is applied to describe the inter- and intramolecular interactions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long simulation is run to sample the conformational space of the molecule.
-
Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformations and the energetic barriers between them.
Caption: A generalized workflow for molecular dynamics simulations.
Expected Quantitative Data
MD simulations would yield data on the relative populations and energies of different conformers.
Table 3: Major Conformers and Their Properties (Hypothetical)
| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) |
| 1 | 0.00 | 65 | Torsion(Cα-Cβ-N-Cγ) = X° |
| 2 | 1.25 | 25 | Torsion(Cα-Cβ-N-Cγ) = Y° |
| 3 | 2.50 | 10 | Torsion(Cα-Cβ-N-Cγ) = Z° |
Conclusion
While specific computational studies on this compound are yet to be published, the framework outlined in this guide provides a clear path for its theoretical investigation. By employing standard computational chemistry techniques such as DFT and MD simulations, researchers can gain valuable insights into the structural and electronic properties of this molecule. This knowledge is essential for understanding its potential biological role and for the rational design of new, more effective therapeutic agents based on the hydroxypyrrolidin-2-one scaffold. The data generated from such studies would be invaluable for the drug development community.
Methodological & Application
Application Notes: Stereoselective Synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
Introduction
(S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged motif found in a wide array of natural products and pharmaceuticals.[1][2] Specifically, the stereochemistry at the C4 position is crucial for the biological activity of many target molecules, making enantiomerically pure intermediates like this compound highly sought after. This document outlines two robust and highly stereoselective protocols for its synthesis: a biocatalytic asymmetric reduction and a chemo-catalytic asymmetric hydrogenation. These methods are designed to provide high yields and excellent enantiomeric excess (ee), meeting the stringent demands of pharmaceutical research and development.
Protocol 1: Biocatalytic Asymmetric Reduction of 1-Benzylpyrrolidine-2,4-dione
This protocol utilizes a ketoreductase enzyme to achieve the stereoselective reduction of the prochiral ketone, 1-Benzylpyrrolidine-2,4-dione, to the desired (S)-enantiomer of the corresponding alcohol. Biocatalytic methods are advantageous due to their exceptional selectivity under mild reaction conditions.[3]
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic synthesis of this compound.
Detailed Experimental Protocol
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.5.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the Tris-HCl buffer. To this, dissolve NADP+ (1 mM), D-glucose (100 mM), and isopropanol (10% v/v) which serves as a co-substrate for cofactor regeneration.
-
Enzyme Addition: Add a commercially available ketoreductase (KRED) known for reducing cyclic ketones (e.g., from Candida or an engineered variant) and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
Substrate Addition: Dissolve 1-Benzylpyrrolidine-2,4-dione (1 equivalent) in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture to achieve a final substrate concentration of 10-50 mM.
-
Incubation: Seal the vessel and incubate the mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours. Monitor the reaction progress using TLC or HPLC.
-
Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Representative Data
| Substrate | Biocatalyst System | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Benzylpyrrolidine-2,4-dione | KRED / GDH | 30 | 24 | ~85-95 | >99% (S) |
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol employs a chiral ruthenium-based catalyst, such as a Ru-BINAP complex, for the asymmetric hydrogenation of a suitable prochiral precursor like 1-benzyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This method is highly efficient and scalable, making it suitable for industrial applications.[4]
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for the Ru-catalyzed asymmetric hydrogenation synthesis.
Detailed Experimental Protocol
-
Catalyst Preparation: In a glovebox, add the chiral ruthenium catalyst, such as RuCl[(p-cymene)((S)-BINAP)]Cl (0.1-1 mol%), and the substrate (1-benzyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, 1 equivalent) to a high-pressure autoclave.
-
Reaction Setup: Remove the autoclave from the glovebox and add a degassed solvent, such as methanol, via cannula.
-
Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 bar).
-
Incubation: Heat the reaction mixture to 50°C and stir vigorously for 12-24 hours. Monitor the reaction by taking aliquots (after safely venting and re-pressurizing) and analyzing via HPLC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Remove the solvent under reduced pressure. Purify the residue using silica gel column chromatography to isolate the final product.
-
Analysis: Characterize the product by NMR and MS and determine the enantiomeric excess using chiral HPLC.
Representative Data
| Substrate | Catalyst (mol%) | Ligand | H₂ Pressure (bar) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-benzyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one | 0.5 | (S)-BINAP | 50 | Methanol | ~90-98 | >98% (S) |
Product Characterization
| Parameter | Data |
| IUPAC Name | (4S)-1-benzyl-4-hydroxypyrrolidin-2-one[5] |
| CAS Number | 191403-66-4[5] |
| Molecular Formula | C₁₁H₁₃NO₂[5] |
| Molecular Weight | 191.23 g/mol |
| Appearance | White to off-white solid or viscous liquid[5] |
| Purity | >95%[5] |
Applications in Drug Development
The pyrrolidine core is a key component in a vast number of FDA-approved drugs.[1] Chiral 4-hydroxypyrrolidin-2-one derivatives, such as the title compound, are critical intermediates for synthesizing complex molecules with specific stereochemical requirements. They are used in the development of agents targeting a range of conditions, including antivirals, neuroleptics, and anti-cancer therapies. The ability to produce this intermediate in high enantiomeric purity is essential for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Biocatalytic Synthesis of (S)-N-benzyl-4-hydroxypyrrolidin-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the biocatalytic synthesis of the chiral building block, (S)-N-benzyl-4-hydroxypyrrolidin-2-one. This synthesis utilizes a whole-cell biocatalyst, Sphingomonas sp. HXN-200, or a recombinant E. coli expressing the P450pyr monooxygenase from this strain. The regio- and stereoselective hydroxylation of N-benzyl-pyrrolidin-2-one at the C4 position offers a green and efficient alternative to traditional chemical synthesis.
Introduction
(S)-N-benzyl-4-hydroxypyrrolidin-2-one is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Traditional chemical methods for its synthesis often require multiple steps, harsh reaction conditions, and may produce racemic mixtures requiring challenging resolution. Biocatalysis, using whole-cell systems or isolated enzymes, presents a more sustainable and selective approach. Sphingomonas sp. HXN-200 possesses a cytochrome P450 monooxygenase (P450pyr) that has been shown to catalyze the hydroxylation of N-benzyl-pyrrolidin-2-one with excellent enantioselectivity, yielding the desired (S)-enantiomer.[1] This protocol outlines the procedures for utilizing both the wild-type Sphingomonas sp. HXN-200 and a recombinant E. coli strain expressing the P450pyr enzyme for this biotransformation.
Data Presentation
The following tables summarize the quantitative data obtained from the biocatalytic hydroxylation of N-benzyl-pyrrolidin-2-one.
Table 1: Biocatalytic Performance of Sphingomonas sp. HXN-200 and Recombinant E. coli
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Product Concentration (mM) |
| Sphingomonas sp. HXN-200 | N-benzyl-pyrrolidin-2-one | (S)-N-benzyl-4-hydroxypyrrolidin-2-one | 68 | >99.9 | - |
| Recombinant E. coli (P450pyr) | N-benzyl-pyrrolidin-2-one | (S)-N-benzyl-4-hydroxypyrrolidin-2-one | - | >99 | 10.8 |
Table 2: Enzyme Activity for Hydroxylation Reactions
| Biocatalyst | Substrate | Specific Activity (U/g cdw) |
| Recombinant E. coli (P450pyr) | N-benzyl-pyrrolidin-2-one | 4.1 |
| Recombinant E. coli (P450pyr) | N-benzyloxycarbonylpyrrolidine | 9.9 |
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. cdw = cell dry weight
Signaling Pathways and Experimental Workflows
Biocatalytic Reaction Pathway
The core of this process is the regio- and stereoselective hydroxylation of the pyrrolidinone ring by a P450 monooxygenase.
Caption: Biocatalytic hydroxylation of N-benzyl-pyrrolidin-2-one.
Experimental Workflow
The overall process from catalyst preparation to product analysis is outlined below.
Caption: Workflow for biocatalytic synthesis and analysis.
Experimental Protocols
Protocol 1: Cultivation of Sphingomonas sp. HXN-200
Materials:
-
Sphingomonas sp. HXN-200 culture
-
Nutrient Broth (NB) medium or other suitable growth medium
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Prepare sterile Nutrient Broth medium.
-
Inoculate a single colony of Sphingomonas sp. HXN-200 into a starter culture (5-10 mL in a 50 mL flask).
-
Incubate the starter culture at 30°C with shaking at 200 rpm for 24-48 hours.
-
Inoculate the main culture (e.g., 100 mL in a 500 mL baffled flask) with the starter culture (1-5% v/v).
-
Incubate the main culture at 30°C with shaking at 200 rpm until the late exponential or early stationary phase is reached (typically 48-72 hours).
Protocol 2: Preparation of Resting Cells
Materials:
-
Sphingomonas sp. HXN-200 culture from Protocol 1
-
Phosphate buffer (e.g., 50 mM, pH 7.0-7.5)
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Harvest the cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant.
-
Resuspend the cell pellet in an equal volume of sterile phosphate buffer.
-
Centrifuge the cell suspension again under the same conditions.
-
Repeat the washing step one more time.
-
Resuspend the final cell pellet in the desired volume of phosphate buffer to achieve the target cell concentration for the biotransformation. The cell concentration can be determined by measuring the optical density at 600 nm (OD600) or by determining the cell dry weight (cdw).
Protocol 3: Biotransformation using Resting Cells
Materials:
-
Resting cell suspension of Sphingomonas sp. HXN-200
-
N-benzyl-pyrrolidin-2-one (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0-7.5)
-
A suitable co-solvent for the substrate if necessary (e.g., DMSO, ethanol)
-
Incubator shaker
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a suitable reaction vessel (e.g., a flask), combine the phosphate buffer and the resting cell suspension to the desired final volume and cell concentration.
-
Add the substrate, N-benzyl-pyrrolidin-2-one, to the desired final concentration (e.g., 1-10 mM). If the substrate is not readily soluble in the aqueous buffer, it can be dissolved in a minimal amount of a water-miscible co-solvent before addition.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) to ensure adequate aeration.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method such as High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached completion or the desired conversion, stop the reaction by centrifuging the mixture to remove the cells.
-
Extract the product from the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 4: Product Analysis
Materials:
-
Crude or purified product
-
HPLC system with a chiral column (e.g., Chiralcel OD-H or equivalent)
-
Mobile phase (e.g., a mixture of n-hexane and isopropanol)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Enantiomeric Excess (ee) Determination:
-
Dissolve the product in the mobile phase.
-
Inject the sample into the HPLC system equipped with a chiral column.
-
Separate the enantiomers under isocratic conditions.
-
Determine the peak areas for the (S) and (R) enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.
-
-
Structural Confirmation:
-
Confirm the structure of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
-
Conclusion
The biocatalytic synthesis of (S)-N-benzyl-4-hydroxypyrrolidin-2-one using Sphingomonas sp. HXN-200 offers a highly selective and environmentally friendly method for the production of this important chiral building block. The use of whole resting cells simplifies the process by eliminating the need for enzyme purification and cofactor addition, as the cellular machinery for cofactor regeneration can be utilized. For improved performance and easier downstream processing, a recombinant E. coli strain expressing the P450pyr monooxygenase can be employed. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries to implement this valuable biocatalytic transformation.
References
Application Note: Protocol for the N-benzylation of 4-hydroxypyrrolidin-2-one
Abstract
This application note provides a detailed protocol for the N-benzylation of 4-hydroxypyrrolidin-2-one, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The described method employs sodium hydride as a base to facilitate the selective alkylation of the lactam nitrogen over the hydroxyl group, using benzyl bromide as the alkylating agent. This document is intended for researchers, scientists, and drug development professionals.
Introduction
4-hydroxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry.[1] Its functional groups, a lactam and a secondary alcohol, allow for diverse chemical modifications. The selective N-alkylation of the lactam nitrogen is a crucial step in the synthesis of a range of compounds. The primary challenge in the benzylation of this substrate is achieving high selectivity for the nitrogen atom over the oxygen of the hydroxyl group. While amides are generally weak bases, they can be deprotonated by strong bases like sodium hydride to form the corresponding amide salt, which can then be alkylated.[2] This protocol details a method for the chemoselective N-benzylation of 4-hydroxypyrrolidin-2-one.
Reaction and Mechanism
The N-benzylation of 4-hydroxypyrrolidin-2-one proceeds via a nucleophilic substitution reaction. Sodium hydride, a strong base, deprotonates the nitrogen of the lactam ring to form a sodium amide intermediate. This anionic species then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide, leading to the formation of the N-benzyl product and sodium bromide as a byproduct. While the hydroxyl group can also be deprotonated, the greater nucleophilicity of the amide anion generally favors N-alkylation under controlled conditions.
Experimental Protocol
Materials:
-
4-hydroxypyrrolidin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen) is charged with 4-hydroxypyrrolidin-2-one (1.0 eq).
-
Dissolution: Anhydrous DMF is added to the flask to dissolve the starting material.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in oil) is added portion-wise over 10-15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Alkylation: The reaction mixture is cooled back to 0 °C. Benzyl bromide (1.2 eq) is added dropwise via syringe. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography to yield the pure N-benzyl-4-hydroxypyrrolidin-2-one.
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Value/Condition |
| Starting Material | 4-hydroxypyrrolidin-2-one |
| Reagents | Sodium Hydride (60% in oil), Benzyl Bromide |
| Base Stoichiometry | 1.1 equivalents |
| Alkylating Agent Stoichiometry | 1.2 equivalents |
| Solvent | Anhydrous DMF |
| Deprotonation Temperature | 0 °C to Room Temperature |
| Alkylation Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Work-up | Aqueous quench and extraction |
| Purification | Silica Gel Chromatography |
Table 2: Representative Data for N-benzylation under Various Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 0 to RT | 12 | 85 |
| 2 | KH | THF | 0 to RT | 16 | 78 |
| 3 | K₂CO₃/KOH | None (MW) | 100 (MW) | 0.2 | 90[2] |
| 4 | Cs₂CO₃ | DMF | 60 | 8 | 75 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: Experimental workflow for the N-benzylation of 4-hydroxypyrrolidin-2-one.
Caption: Reaction scheme for N-benzylation of 4-hydroxypyrrolidin-2-one.
Safety Precautions
-
Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care in an inert atmosphere and away from moisture.
-
Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
N,N-Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Handle with appropriate gloves.
Conclusion
The protocol described provides a reliable method for the N-benzylation of 4-hydroxypyrrolidin-2-one. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and selectivity. This procedure serves as a valuable tool for chemists engaged in the synthesis of complex nitrogen-containing heterocyclic compounds for pharmaceutical and other applications.
References
Application Notes and Protocols: (S)-1-Benzyl-4-hydroxypyrrolidin-2-one as a Chiral Auxiliary in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures, particularly β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of natural products and pharmaceuticals.[1][2] Achieving stereocontrol in these reactions is of paramount importance, and the use of chiral auxiliaries is a well-established and reliable strategy.[2][3] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled.
This document provides detailed application notes and protocols for the use of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one as a chiral auxiliary in diastereoselective aldol reactions. This auxiliary offers a rigid scaffold and steric directing groups to effectively control the facial selectivity of enolate attack on aldehydes, leading to the predictable formation of one diastereomer of the aldol adduct.
Principle and Stereochemical Control
The stereochemical outcome of aldol reactions using N-acylpyrrolidinone auxiliaries can be rationalized using the Zimmerman-Traxler model.[1][3][4] This model postulates a six-membered, chair-like transition state where the metal enolate coordinates to the aldehyde. The stereoselectivity arises from minimizing steric interactions within this transition state.
For the N-propionyl derivative of this compound, the formation of a (Z)-enolate is generally favored upon treatment with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered base like diisopropylethylamine (DIPEA). In the resulting Zimmerman-Traxler transition state, the bulky benzyl group on the pyrrolidine nitrogen effectively shields one face of the enolate. To minimize steric repulsion, the substituent of the aldehyde (R) preferentially occupies a pseudo-equatorial position. This directs the aldehyde to approach from the less hindered face, resulting in the formation of the syn-aldol product with high diastereoselectivity.[1][5]
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a chiral auxiliary in aldol reactions. Optimization of reaction conditions, such as solvent, temperature, and stoichiometry, may be necessary for specific substrates.
Protocol 1: N-Acylation of this compound
This initial step attaches the desired carbonyl moiety to the chiral auxiliary. This protocol describes the N-propionylation as an example.
Materials:
-
This compound
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Add propionic anhydride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the N-propionyl chiral auxiliary.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol addition of the N-propionyl auxiliary to an aldehyde.
Materials:
-
N-Propionyl-(S)-1-benzyl-4-hydroxypyrrolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in hexanes)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
pH 7 phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-propionyl chiral auxiliary (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete formation of the (Z)-boron enolate.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously at 0 °C for 1 hour.
-
Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved to yield the chiral β-hydroxy carboxylic acid, and the auxiliary can be recovered.
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH), aqueous solution
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at 0 °C for 4 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the β-hydroxy carboxylic acid product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
References
- 1. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]
- 2. ekwan.github.io [ekwan.github.io]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Asymmetric Alkylation Reactions Using (S)-1-Benzyl-4-hydroxypyrrolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective alkylation of chiral γ-lactams derived from (S)-glutamic acid, specifically focusing on derivatives of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one. This methodology offers a robust strategy for the asymmetric synthesis of α-substituted pyroglutamic acid derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Introduction
The asymmetric alkylation of enolates is a powerful tool for the stereocontrolled formation of carbon-carbon bonds. The use of chiral auxiliaries, such as those derived from readily available chiral pool materials like (S)-glutamic acid, provides a reliable method for introducing new stereocenters with high diastereoselectivity. The this compound scaffold, after protection of the hydroxyl group, serves as an effective chiral auxiliary, directing the approach of an electrophile to the enolate face opposite the bulky substituent at the C-5 position. Subsequent removal of the chiral auxiliary yields enantiomerically enriched α-alkylated products.
Reaction Principle and Workflow
The overall strategy involves the protection of the hydroxyl group of this compound, followed by deprotonation at the α-position to form a chiral enolate. This enolate is then reacted with an alkylating agent. The stereochemical outcome is controlled by the chiral auxiliary. The final step involves the removal of the auxiliary to yield the desired α-alkylated product.
Caption: General workflow for asymmetric alkylation.
Experimental Protocols
The following protocols are based on established methodologies for the diastereoselective alkylation of pyroglutamate derivatives.
Protection of the Hydroxyl Group: Synthesis of (S)-1-Benzyl-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C and add a solution of TBDMSCl (1.5 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired silyl-protected lactam.
Diastereoselective Alkylation
Materials:
-
(S)-1-Benzyl-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
After stirring for 30 minutes, add a solution of (S)-1-Benzyl-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the α-alkylated product.
Data Presentation
The following table summarizes typical results for the diastereoselective alkylation of the silyl-protected this compound with various alkyl halides.
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | α-methyl | 85 | >95:5 |
| 2 | CH₃CH₂I | α-ethyl | 82 | >95:5 |
| 3 | BnBr | α-benzyl | 90 | >98:2 |
| 4 | Allyl-Br | α-allyl | 88 | >95:5 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Reaction Mechanism and Stereochemical Rationale
The high diastereoselectivity observed in these reactions is attributed to the steric hindrance imposed by the bulky substituent at the C-5 position of the pyrrolidinone ring. The formation of the lithium enolate and its subsequent chelation can lead to a rigid conformation that effectively blocks one face of the enolate. Consequently, the electrophile preferentially approaches from the less hindered face, leading to the observed major diastereomer.
Caption: Stereochemical model for alkylation.
Conclusion
The use of this compound derivatives as chiral auxiliaries provides an efficient and highly diastereoselective method for the synthesis of α-substituted pyroglutamic acid derivatives. The protocols outlined in these application notes are robust and can be applied to a variety of alkylating agents, making this a valuable tool for the synthesis of complex chiral molecules in drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields and diastereoselectivities.
Application Notes and Protocols: Synthesis of Substituted N-Benzyl Pyrrolidinones for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Substituted N-benzyl pyrrolidinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a versatile framework for the development of novel therapeutic agents targeting various diseases.[1][2][3] The N-benzyl group often plays a crucial role in modulating the pharmacological activity of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted N-benzyl pyrrolidinones with demonstrated medicinal chemistry relevance.
Application Notes
The N-benzyl pyrrolidinone core is a privileged scaffold found in compounds developed for a range of therapeutic areas, including neurodegenerative diseases, infectious diseases, and epilepsy. The synthetic accessibility and the ability to readily introduce diverse substituents on both the pyrrolidine ring and the benzyl moiety make this an attractive template for drug discovery programs.
N-Benzyl-3-Hydroxypyrrolidines for Antimycobacterial Applications
Recent studies have highlighted the potential of N-benzyl-3-hydroxypyrrolidines as potent agents against Mycobacterium tuberculosis. An efficient synthetic route involves the cyclodehydration of 4-amino-1,2-butanediols.[1][2] This method allows for the generation of diastereomers that can be readily separated, and subsequent biocatalytic resolution can yield enantiomerically pure compounds, which is often crucial for optimizing pharmacological activity.[1][2]
N-Benzylated Pyrrolidin-2-ones as Anti-Alzheimer's Agents
Derivatives of N-benzylated pyrrolidin-2-one have been designed and synthesized as potential treatments for Alzheimer's disease.[4] These compounds are often developed as analogs of existing drugs, such as donepezil, and are evaluated for their ability to inhibit key enzymes like acetylcholinesterase.[4] The synthesis typically involves multi-step sequences to build the desired substitution pattern on the pyrrolidinone core.
N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidines as Antioxidant and Antibacterial Agents
The incorporation of a 1,3,4-oxadiazole ring at the 2-position of the N-benzyl pyrrolidine scaffold has yielded compounds with promising antioxidant and antibacterial activities.[5] The synthesis of these derivatives can be achieved starting from readily available amino acids like L-proline, which provides a straightforward entry to this class of compounds.[5]
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as Antiseizure Medications
A notable example of a medicinally relevant N-benzyl pyrrolidinone derivative is (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1.[6][7] This compound has demonstrated potent, broad-spectrum antiseizure activity in preclinical models and is being investigated as a potential treatment for epilepsy, including drug-resistant forms.[8]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-Hydroxypyrrolidines via Cyclodehydration
This protocol describes the synthesis of substituted N-benzyl-3-hydroxypyrrolidines from 4-amino-1,2-butanediols using thionyl chloride (SOCl₂).[1][2]
Materials:
-
Substituted 4-amino-1,2-diol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, prepare a solution of thionyl chloride (1.2 equivalents) in dichloromethane (0.2 M).
-
Slowly add a solution of the 4-amino-1,2-diol (1.0 equivalent) in dichloromethane over a period of 1 hour.
-
Stir the reaction mixture at room temperature for an additional hour.
-
Carefully quench the reaction by the gentle addition of 0.1 M sodium hydroxide solution, and continue stirring for 15 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic fractions and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to separate the syn and anti diastereomers.
Quantitative Data:
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | 4-MeO-Ph | (±)-syn-10b | 45 |
| 2 | H | 4-MeO-Ph | (±)-anti-10b | 35 |
| 3 | H | 2-MeO-Ph | (±)-syn-10c | 43 |
| 4 | H | 2-MeO-Ph | (±)-anti-10c | 35 |
| 5 | H | 4-F-Ph | (±)-syn-10d | 48 |
| 6 | H | 4-F-Ph | (±)-anti-10d | 32 |
| 7 | H | 4-Cl-Ph | (±)-syn-10e | 45 |
| 8 | H | 4-Cl-Ph | (±)-anti-10e | 33 |
| 9 | Me | Ph | (±)-syn-10f | 42 |
| 10 | Me | Ph | (±)-anti-10f | 36 |
| 11 | Me | 4-MeO-Ph | (±)-syn-10g | 40 |
| 12 | Me | 4-MeO-Ph | (±)-anti-10g | 38 |
Table 1: Synthesis of 3-hydroxypyrrolidines from 4-amino-1,2-diols.[2]
Visualization of the Workflow:
Caption: Workflow for the synthesis of N-benzyl-3-hydroxypyrrolidines.
Protocol 2: Synthesis of N-Benzyl-2-(5-substituted-1,3,4-oxadiazolyl) Pyrrolidine Derivatives
This protocol outlines the synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl) pyrrolidine derivatives starting from L-proline.[5]
Materials:
-
L-proline
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Sulfuric acid (H₂SO₄)
-
Hydrazine hydrate
-
Substituted aromatic aldehydes
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
Step 1: Synthesis of N-Benzyl-L-proline
-
Dissolve L-proline in an aqueous solution of potassium carbonate.
-
Add benzyl chloride and stir the mixture at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain N-benzyl-L-proline.
Step 2: Esterification
-
Reflux a mixture of N-benzyl-L-proline and ethanol in the presence of a catalytic amount of sulfuric acid for 11 hours.[5]
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the ethyl ester.
Step 3: Hydrazide Formation
-
Reflux the ethyl ester with hydrazine hydrate in ethanol.
-
Cool the reaction mixture to obtain the hydrazide precipitate.
-
Filter and dry the product.
Step 4: Oxadiazole Ring Formation
-
React the hydrazide with a substituted aromatic aldehyde in ethanol under reflux to form the corresponding hydrazone.
-
Cyclize the hydrazone using a suitable oxidizing agent (e.g., chloramine-T or iodine) to form the 1,3,4-oxadiazole ring.
-
Purify the final product by recrystallization.
Quantitative Data:
The antioxidant activity of the synthesized compounds was evaluated using the DPPH method. The IC₅₀ values represent the concentration of the compound required to scavenge 50% of the DPPH free radicals.
| Compound | R | IC₅₀ (µg/mL) |
| 5a | -Ph | > 100 |
| 5b | -Ph-(p-NH₂) | 12.5 |
| 5c | -Ph-(p-F) | 25 |
| 5d | -Ph-(p-Cl) | 50 |
| 5e | -N-Bz-Pyrrolidyl | > 100 |
| 5f | -p-Pyridinyl | > 100 |
| Ascorbic Acid | (Standard) | 6.25 |
Table 2: Antioxidant activity (IC₅₀) of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives.[5]
The antibacterial activity was assessed by the paper disk diffusion method, and the diameter of the zone of inhibition was measured.
| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | E. faecalis (mm) |
| 5a | 10 | 9 | 12 | 11 |
| 5b | 15 | 13 | 18 | 16 |
| 5c | 13 | 11 | 16 | 14 |
| 5d | 12 | 10 | 14 | 13 |
| 5e | 9 | 8 | 10 | 9 |
| 5f | 11 | 9 | 13 | 12 |
| Gentamycin | 22 | 20 | 25 | 23 |
Table 3: Antibacterial activity (zone of inhibition in mm) of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives.[5]
Visualization of the Synthetic Pathway:
Caption: Synthetic pathway to N-benzyl-oxadiazolyl pyrrolidines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the reduction of the chiral lactam, (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, to the corresponding (3S,4S)-1-Benzylpyrrolidine-3,4-diol. The protocol utilizes lithium aluminum hydride (LiAlH4) as the reducing agent in an ethereal solvent. This transformation is a key step in the synthesis of various biologically active molecules and chiral ligands. This application note includes a summary of reaction parameters, a detailed step-by-step protocol, and a visual representation of the experimental workflow.
Introduction
The reduction of lactams to their corresponding cyclic amines is a fundamental transformation in organic synthesis, providing access to essential nitrogen-containing scaffolds. This compound is a valuable chiral building block, and its reduction product, a chiral 1-benzylpyrrolidine-3,4-diol, is a precursor for various pharmaceutical agents and chiral auxiliaries. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting amides and lactams to amines.[1][2][3] The presence of the hydroxyl group on the pyrrolidinone ring requires careful consideration of the stoichiometry of the reducing agent, as it will consume one equivalent of hydride. The stereochemical outcome of the reduction is also a critical aspect, with the formation of the trans diol being the expected major product.[4]
Data Presentation
The following table summarizes the key quantitative data for the reduction of a closely related substrate, (3R, 4R)-l-benzyl-3, 4-dihydroxypyrrolidine-2, 5-dione, which serves as a reliable model for the target reaction.[5]
| Parameter | Value | Reference |
| Substrate | (3R, 4R)-l-benzyl-3, 4-dihydroxypyrrolidine-2, 5-dione | [5] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | [5] |
| Molar Ratio (LiAlH4:Substrate) | ~2.7 : 1 | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | Reflux (approx. 66 °C) | [5] |
| Reaction Time | 12 hours | [5] |
| Product | (3S, 4S) -1-benzyl-3, 4-pyrrolidine diol | [4][5] |
| Yield | 71.0% | [5] |
Experimental Protocols
This protocol is adapted from the successful reduction of a similar N-benzyl-dihydroxypyrrolidine-dione.[5]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane:Methanol mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Reducing Agent: In a separate flask, a suspension of Lithium Aluminum Hydride (LiAlH4, approximately 2.5 - 3.0 equivalents) in anhydrous THF is prepared. This suspension is then slowly added to the solution of the starting material at 0 °C (ice-water bath).
-
Reaction: After the addition is complete, the reaction mixture is brought to reflux and stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, the flask is cooled to 0 °C in an ice-water bath.
-
The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume the excess LiAlH4.
-
Following the quenching with ethyl acetate, distilled water is added dropwise, followed by the dropwise addition of a 5% aqueous NaOH solution, and finally another portion of distilled water, with vigorous stirring.[5] This sequence is based on the Fieser work-up procedure for LiAlH4 reactions.[1]
-
The resulting slurry is stirred for an additional 30 minutes at room temperature.
-
-
Isolation and Purification:
-
The solid aluminum salts are removed by filtration through a pad of celite. The filter cake is washed thoroughly with hot THF.
-
The combined filtrate and washings are concentrated under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to afford the desired (3S,4S)-1-Benzylpyrrolidine-3,4-diol as a solid.[5]
-
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
References
Scale-up synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one for industrial applications
An Application Note and Protocol for the Scale-Up Synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
Application Notes
This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical industries. Its rigid, stereochemically defined structure makes it a valuable chiral building block and intermediate for the synthesis of a variety of biologically active molecules.
Key Applications:
-
Pharmaceutical Intermediates: This compound serves as a crucial precursor in the synthesis of various therapeutic agents. The pyrrolidinone core is a common scaffold in medicinal chemistry, and the hydroxyl group provides a handle for further functionalization. Derivatives of 4-hydroxypyrrolidin-2-one are used in the development of antibiotics and antidepressant agents.[1]
-
Chiral Auxiliaries and Catalysts: The stereocenter at the 4-position allows for its use in asymmetric synthesis, either as a chiral auxiliary to control the stereochemical outcome of a reaction or as a ligand for chiral catalysts.
-
Nootropic Agents: The pyrrolidinone structure is a key feature of "racetam" nootropic drugs, which are investigated for their cognitive-enhancing effects. While not a racetam itself, this compound can be a starting material for novel analogues.
The scale-up of the synthesis of this compound is critical for ensuring a reliable and cost-effective supply for industrial applications. The following protocol outlines a potential multi-step synthesis suitable for larger-scale production, focusing on readily available starting materials and scalable reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed multi-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Diesterification of (S)-Malic Acid | (S)-Malic Acid | Diethyl (S)-2-hydroxybutanedioate | 134.09 | 95 | >98 |
| 2 | Reductive Amination and Cyclization with Benzylamine | Diethyl (S)-2-hydroxybutanedioate | This compound | 190.21 | 85 | >97 |
| 3 | Purification by Recrystallization | Crude Product | Pure this compound | 191.23 | 90 | >99 |
Experimental Protocols
This protocol describes a two-step synthesis followed by purification for the industrial-scale production of this compound.
Step 1: Diesterification of (S)-Malic Acid
This step involves the conversion of commercially available and inexpensive (S)-malic acid to its corresponding diethyl ester.
Materials:
-
(S)-Malic Acid (1.00 kg, 7.46 mol)
-
Ethanol (Absolute, 5.0 L)
-
Concentrated Sulfuric Acid (100 mL)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Toluene
Procedure:
-
To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (5.0 L).
-
Cool the ethanol to below 10°C using a circulating chiller.
-
Slowly add concentrated sulfuric acid (100 mL) to the ethanol with vigorous stirring, maintaining the temperature below 20°C.
-
Add (S)-malic acid (1.00 kg) to the acidic ethanol solution.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.
-
Dissolve the residue in ethyl acetate (4.0 L) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 2.0 L), saturated sodium bicarbonate solution (2 x 2.0 L) until effervescence ceases, and finally with brine (2.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl (S)-2-hydroxybutanedioate as a colorless oil.
Step 2: Reductive Amination and Cyclization with Benzylamine
This one-pot reaction involves the amidation of the diester with benzylamine, followed by in-situ reduction and cyclization to form the desired pyrrolidinone.
Materials:
-
Diethyl (S)-2-hydroxybutanedioate (from Step 1, approx. 1.42 kg, 7.46 mol)
-
Benzylamine (0.88 L, 8.21 mol)
-
Sodium Borohydride (NaBH₄) (565 g, 14.92 mol)
-
Tetrahydrofuran (THF), anhydrous (8.0 L)
-
Methanol, anhydrous (2.0 L)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
Procedure:
-
In the 20 L jacketed reactor, dissolve diethyl (S)-2-hydroxybutanedioate in anhydrous THF (8.0 L) under a nitrogen atmosphere.
-
Add benzylamine (0.88 L) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0-5°C using a circulating chiller.
-
In a separate vessel, carefully prepare a suspension of sodium borohydride (565 g) in anhydrous THF (2.0 L).
-
Slowly add the sodium borohydride suspension to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0-5°C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 4.0 L).
-
Combine the organic layers, wash with brine (2.0 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 3: Purification by Recrystallization
The crude product is purified by recrystallization to obtain the final product with high purity.
Materials:
-
Crude this compound (from Step 2)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to facilitate crystallization.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a cold mixture of ethyl acetate/hexanes (1:4).
-
Dry the crystals under vacuum at 40°C to a constant weight to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Troubleshooting & Optimization
Optimization of reaction conditions for (S)-1-Benzyl-4-hydroxypyrrolidin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process starting from L-aspartic acid. The first step is the formation of the N-benzyl succinimide intermediate, (S)-1-benzylpyrrolidine-2,5-dione. This is followed by a regioselective reduction of the C5-carbonyl group to yield the desired this compound.
Q2: Which reducing agents are suitable for the regioselective reduction of (S)-1-benzylpyrrolidine-2,5-dione?
Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and good selectivity. The choice of solvent and temperature is crucial for optimizing the regioselectivity and yield.
Q3: What are some typical impurities or side products I might encounter?
Common impurities can include unreacted starting materials, the over-reduced product (S)-1-benzylpyrrolidin-3-ol, and diastereomers if the chiral center is compromised. The specific impurity profile will depend on the synthetic route and reaction conditions used.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. Staining with potassium permanganate can help visualize the starting material, intermediate, and product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What are the recommended purification methods for the final product?
The most common method for purifying this compound is column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and impurities. Recrystallization can also be an effective purification technique.
Troubleshooting Guides
Issue 1: Low Yield of (S)-1-benzylpyrrolidine-2,5-dione (Intermediate)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase reaction time or temperature. Ensure adequate mixing. | Drive the reaction to completion, increasing the yield of the desired intermediate. |
| Degradation of starting material or product | If using high temperatures, consider a milder heat source or shorter reaction time. | Minimize degradation and improve the isolated yield. |
| Inefficient water removal (if applicable) | If the reaction generates water, use a Dean-Stark apparatus or a drying agent. | Shift the equilibrium towards product formation. |
| Sub-optimal solvent | Screen different solvents to find one that provides good solubility for the reactants and facilitates the reaction. | Improved reaction kinetics and yield. |
Issue 2: Poor Regioselectivity in the Reduction Step
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-reduction to the diol | Use a milder reducing agent or lower the stoichiometry of the reducing agent. Perform the reaction at a lower temperature. | Increase the selectivity for the desired mono-reduced product. |
| Formation of the wrong regioisomer | Modify the solvent system. Protic solvents like methanol or ethanol can influence the selectivity. | Favor the formation of the desired 4-hydroxy isomer. |
| Reaction temperature too high | Maintain a low and consistent temperature during the addition of the reducing agent and throughout the reaction. | Enhance the kinetic control of the reaction, leading to better selectivity. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting impurities in column chromatography | Optimize the eluent system. A gradient elution may be necessary. Consider using a different stationary phase. | Achieve better separation of the product from impurities. |
| Product oiling out during recrystallization | Ensure the correct solvent system is used. Try a slower cooling rate or seeding with a pure crystal. | Promote the formation of a crystalline solid. |
| Presence of diastereomers | If stereochemical integrity is lost, revisit the reaction conditions to ensure they are not racemizing. Chiral HPLC may be required for separation. | Isolate the desired (S)-enantiomer with high purity. |
Data Presentation
Table 1: Optimization of the Reduction of (S)-1-benzylpyrrolidine-2,5-dione
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (4-OH:3-OH) |
| 1 | NaBH₄ (1.0 eq) | Methanol | 0 | 2 | 75 | 90:10 |
| 2 | NaBH₄ (1.0 eq) | Ethanol | 0 | 2 | 72 | 88:12 |
| 3 | NaBH₄ (1.0 eq) | THF | 0 | 4 | 65 | 85:15 |
| 4 | NaBH₄ (0.8 eq) | Methanol | -10 | 3 | 82 | 95:5 |
| 5 | LiBH₄ (1.0 eq) | THF | 0 | 3 | 68 | 80:20 |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-benzylpyrrolidine-2,5-dione
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To a solution of L-aspartic acid (1.0 eq) in water, add benzylamine (1.1 eq).
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Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Regioselective Reduction to this compound
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Dissolve (S)-1-benzylpyrrolidine-2,5-dione (1.0 eq) in methanol and cool the solution to -10°C in an ice-salt bath.
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Slowly add sodium borohydride (0.8 eq) portion-wise, maintaining the temperature below -5°C.
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Stir the reaction mixture at -10°C for 3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of acetic acid until the effervescence ceases.
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Remove the solvent under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by silica gel column chromatography.
Visualizations
Common side products in the synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and economically viable starting materials for the synthesis of this compound are (S)-malic acid and benzylamine. This route involves the formation of an amide followed by intramolecular cyclization.
Q2: What are the primary side products I should be aware of during this synthesis?
The principal side products arise from dehydration reactions of the malic acid derivative. Key side products include N-benzyl-malimide and N-benzyl-maleimide. The formation of these impurities is often favored by high reaction temperatures.
Q3: How can I minimize the formation of these side products?
Careful control of the reaction temperature is crucial. It is recommended to conduct the reaction at the lowest effective temperature to favor the desired cyclization over competing dehydration pathways. Additionally, the choice of solvent and the rate of addition of reagents can influence the product distribution.
Q4: What purification methods are most effective for removing the identified side products?
Column chromatography is a highly effective method for separating this compound from the less polar imide side products. Recrystallization can also be employed, though its effectiveness will depend on the specific solvent system and the concentration of the impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can favor side product formation. - Refer to the side product minimization strategies in the FAQs. |
| Reaction mixture turns dark or black | - Decomposition of starting materials or products at high temperatures. - Formation of conjugated systems like N-benzyl-maleimide. | - Immediately reduce the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Consider using a lower boiling point solvent to maintain a lower reaction temperature. |
| Difficulty in isolating the product | - Product is highly soluble in the work-up solvent. - Formation of an emulsion during extraction. | - Use a different extraction solvent in which the product has lower solubility. - To break emulsions, try adding brine or filtering the mixture through a pad of celite. |
| Product is contaminated with starting materials | - Incomplete reaction. - Inefficient purification. | - Ensure the reaction has gone to completion before work-up. - Optimize the purification method. For column chromatography, adjust the solvent gradient to improve separation. For recrystallization, try different solvent systems. |
| Racemization of the chiral center | - Harsh reaction conditions (e.g., strongly basic or acidic, high temperature). | - Employ milder reaction conditions. - Use a non-polar solvent if possible. - Keep reaction times to a minimum. |
Common Side Products
The formation of side products is a common challenge in the synthesis of this compound, primarily due to the presence of multiple reactive functional groups in the starting material, (S)-malic acid.
| Side Product | Structure | Formation Pathway | Typical Yield (%) |
| N-Benzyl-malimide | ![]() | Intramolecular cyclization of the intermediate N-benzylmalamic acid with subsequent dehydration. | Data not readily available in literature, but formation is significant at elevated temperatures. |
| N-Benzyl-maleimide | ![]() | Dehydration of N-benzyl-malimide. | Data not readily available in literature, often observed as a minor impurity. |
Note: The images are representative structures and not actual experimental data.
Experimental Protocols
Synthesis of this compound from (S)-Malic Acid and Benzylamine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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(S)-Malic acid
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Benzylamine
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Toluene (or another suitable high-boiling solvent)
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Dean-Stark apparatus
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Silica gel for column chromatography
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Ethyl acetate and hexane (or other suitable eluents)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve (S)-malic acid in toluene.
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Reagent Addition: Add an equimolar amount of benzylamine to the solution.
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Azeotropic Water Removal: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizations
Improving yield and purity of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Q1: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
A1: Low yields can stem from several factors, including incomplete reactions, side reactions, and degradation of the product. Here is a systematic approach to troubleshoot and improve your yield:
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Reaction Conditions: Ensure that the reaction temperature and time are optimized. In many syntheses of pyrrolidinones, precise temperature control is crucial. For instance, some methods for creating similar structures involve reactions at temperatures ranging from 0°C to room temperature.[1] Running small-scale trials at slightly different temperatures and for varying durations can help identify the optimal conditions.
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Reagent Quality: The purity of your starting materials is critical. Impurities in the starting materials, such as the chiral precursor or benzylating agent, can lead to unwanted side reactions. Always use reagents from reputable suppliers and consider purifying them if necessary.
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Atmosphere Control: Some reactions are sensitive to air or moisture. If your synthetic route involves intermediates that are prone to oxidation or hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
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pH Control: For reactions involving ring closure, the pH of the medium can be a critical factor. For example, the ring-closing reaction of 4-amino-3-hydroxybutyric acid esters is often facilitated by heating in a suitable solvent, and the rate can be influenced by the presence of a base or acid catalyst.[2]
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Catalyst Activity: If your synthesis involves a catalyst, ensure its activity is not compromised. For instance, in catalytic hydrogenation steps that might be used to create precursors, the catalyst's effectiveness is paramount.[2]
Issue 2: Poor Enantiomeric Purity
Q2: I am observing poor enantiomeric purity in my final product. How can I improve the stereoselectivity of my synthesis?
A2: Achieving high enantiomeric purity is essential for many applications of chiral compounds like this compound. Here are some strategies to enhance stereoselectivity:
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Chiral Starting Material: The most straightforward approach is to start with a highly pure chiral precursor. The synthesis of many pyrrolidine-containing drugs begins with optically pure starting materials like (S)-proline or (S)-4-hydroxyproline.[3] Ensure the enantiomeric excess (ee) of your starting material is high.
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Chiral Catalysts: If your synthesis involves an asymmetric transformation, the choice of catalyst and ligand is critical. For related syntheses, catalyst systems have been shown to control enantioselectivity.[4] Experiment with different chiral ligands and metal precursors to find the optimal combination for your reaction.
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Solvent and Temperature: The solvent and reaction temperature can significantly influence the stereochemical outcome of a reaction. Screening different solvents and optimizing the reaction temperature can help improve diastereoselectivity and enantioselectivity.[4]
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Purification of Chiral Intermediates: It may be beneficial to purify chiral intermediates during the synthetic sequence. This can prevent the propagation of stereochemical impurities.
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Chiral Resolution/Purification: If the reaction itself is not sufficiently stereoselective, a final purification step to separate enantiomers may be necessary. Methods like chiral chromatography or crystallization with a chiral resolving agent can be employed. For instance, recrystallization has been shown to significantly improve the optical purity of similar compounds.[2]
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to its polarity and potential for forming byproducts with similar properties. Here are some effective purification techniques:
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Column Chromatography: This is a common and effective method for purifying pyrrolidinone derivatives.[1] A silica gel stationary phase is typically used. The choice of eluent is crucial and often involves a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol). A gradient elution may be necessary to separate the product from closely related impurities.
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Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product. For similar hydroxy-pyrrolidinone compounds, ethanol has been used successfully for recrystallization.[2] The process involves dissolving the crude product in a minimum amount of a hot solvent and then allowing it to cool slowly to form crystals.
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Acid-Base Extraction: Depending on the nature of the impurities, an acid-base extraction workup can be used to remove acidic or basic byproducts before further purification.
Frequently Asked Questions (FAQs)
Q4: What is a common synthetic route for this compound?
A4: While specific, detailed industrial syntheses are often proprietary, a common academic approach involves starting from a chiral precursor such as (S)-4-amino-3-hydroxybutyric acid or a derivative. The synthesis generally involves two key steps: N-benzylation and lactam formation (cyclization). The order of these steps can vary. One possible route involves the N-benzylation of an appropriate precursor followed by an intramolecular cyclization to form the pyrrolidinone ring.[2][3]
Q5: What are some typical side reactions to be aware of during the synthesis?
A5: Side reactions can lower the yield and complicate purification. Some potential side reactions include:
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Over-alkylation: If the reaction conditions are not carefully controlled during N-benzylation, there is a risk of multiple benzyl groups being added, especially if other reactive sites are present.
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Elimination Reactions: The hydroxyl group at the C4 position could potentially undergo elimination under certain conditions, leading to the formation of an unsaturated byproduct.
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Racemization: Harsh reaction conditions (e.g., strong base or high temperatures) can lead to racemization at the chiral center, reducing the enantiomeric purity of the final product.
Q6: How can I confirm the identity and purity of my final product?
A6: A combination of spectroscopic and chromatographic techniques is recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule.[1][5]
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Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. Chiral HPLC is necessary to determine the enantiomeric excess.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH) and lactam carbonyl (C=O) groups.[5]
Data Presentation
Table 1: Comparison of Purification Methods for Hydroxypyrrolidinone Analogs
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >95%[1] | Good separation of closely related compounds. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% ee[2] | Can yield very high purity material; cost-effective at scale. | Finding a suitable solvent can be challenging; may result in loss of material. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting with a non-polar solvent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
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Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: Identify a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
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Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve it.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.
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Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General purification workflow for the target compound.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
Troubleshooting guide for stereoselective reactions involving pyrrolidinone auxiliaries
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pyrrolidinone-based chiral auxiliaries in stereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common pyrrolidinone-based chiral auxiliaries and what are their primary applications?
The most widely used pyrrolidinone-based auxiliaries are derived from the amino acid L-proline. These include the highly successful oxazolidinone auxiliaries developed by David A. Evans. These auxiliaries are instrumental in a variety of stereoselective transformations, such as aldol reactions, alkylations, and Diels-Alder reactions.[1] The chiral scaffold of the auxiliary provides a sterically biased environment, directing the approach of incoming reagents to one face of the enolate, thereby controlling the stereochemical outcome of the reaction.
Q2: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the common causes and how can I improve it?
A low diastereomeric ratio suggests that the energy difference between the transition states leading to the different diastereomers is small. Several factors can be optimized to enhance selectivity:
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Temperature: Lowering the reaction temperature is often the most effective strategy to increase diastereoselectivity.[2] Lower temperatures amplify the small energy differences between the diastereomeric transition states.
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Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition state geometry. It is advisable to screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂).
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Lewis Acid: In reactions like the Evans aldol, the choice of Lewis acid is critical. Different Lewis acids (e.g., Bu₂BOTf, TiCl₄, Sn(OTf)₂) can lead to different levels of chelation and transition state organization, thereby affecting the diastereoselectivity.[3][4]
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Base: For alkylation reactions, the choice of base for enolate formation (e.g., LDA, NaHMDS, KHMDS) can influence the enolate geometry and aggregation state, which in turn affects the stereochemical outcome.
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Reagent Purity: Impurities, especially water, can quench the enolate or interfere with the Lewis acid, leading to reduced selectivity. Ensure all reagents and solvents are of high purity and appropriately dried.[2]
Q3: My reaction is giving a low yield. What are the potential reasons and solutions?
Low yields can stem from a variety of issues:
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Incomplete Enolate Formation: The base used may not be strong enough to fully deprotonate the N-acyl pyrrolidinone, or the reaction time may be insufficient. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) in an anhydrous aprotic solvent like THF is crucial.[5]
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Side Reactions: The enolate can participate in side reactions such as self-condensation or reaction with impurities. Maintaining a low temperature and adding the electrophile slowly can minimize these issues.
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Poor Electrophile Reactivity: The electrophile may be too sterically hindered or not reactive enough under the reaction conditions. In such cases, using a more reactive electrophile (e.g., an alkyl iodide instead of a bromide) or adding a Lewis acid to activate the electrophile might be necessary.
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Product Instability: The product may be unstable under the reaction or workup conditions. It is important to consider the stability of the product and adjust the workup procedure accordingly (e.g., using a buffered quench).
Q4: I am having trouble removing the chiral auxiliary. What are the best methods and what problems can I encounter?
The most common method for cleaving the N-acyl bond of oxazolidinone auxiliaries is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[6] However, issues like incomplete cleavage or side reactions can occur.
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Incomplete Cleavage: This can be due to insufficient reagent stoichiometry or reaction time. Using an excess of both LiOH and H₂O₂ is recommended. The reaction should be monitored by TLC or LC-MS to ensure completion.
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Epimerization: While the LiOH/H₂O₂ method is generally considered to proceed without epimerization of the newly formed stereocenter, using stronger basic conditions or prolonged reaction times at elevated temperatures can potentially lead to loss of stereochemical integrity.
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Side Reactions: A common side reaction is the formation of a hydroxyamide impurity, which arises from the attack of the hydroxide at the amide carbonyl.[7] Optimizing the reaction temperature and the ratio of LiOH to H₂O₂ can help minimize this.
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Alternative Cleavage Methods: If hydrolytic cleavage is problematic, reductive cleavage using reagents like lithium borohydride (LiBH₄) can be employed to yield the corresponding primary alcohol.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity | Reaction temperature is too high. | Lower the reaction temperature (e.g., from -20 °C to -78 °C).[2] |
| Suboptimal solvent. | Screen a range of solvents with varying polarity (e.g., Toluene, THF, CH₂Cl₂). | |
| Inappropriate Lewis acid (for aldol reactions). | Experiment with different Lewis acids (e.g., Bu₂BOTf, TiCl₄, Sn(OTf)₂). | |
| Impure reagents or solvent. | Use freshly distilled solvents and high-purity reagents. Ensure anhydrous conditions.[2] | |
| Low Yield | Incomplete enolate formation. | Use a stronger base (e.g., LDA, NaHMDS), ensure correct stoichiometry, and allow sufficient time for deprotonation. |
| Side reactions of the enolate. | Maintain low temperatures, add the electrophile slowly, and ensure a clean reaction setup. | |
| Low reactivity of the electrophile. | Use a more reactive electrophile or add a Lewis acid to activate it. | |
| Product decomposition during workup. | Use a buffered quench and avoid harsh acidic or basic conditions if the product is sensitive. | |
| Incomplete Auxiliary Cleavage | Insufficient reagent stoichiometry. | Use a larger excess of the cleaving reagent (e.g., LiOH and H₂O₂). |
| Short reaction time. | Monitor the reaction by TLC/LC-MS and allow it to proceed to completion. | |
| Steric hindrance around the auxiliary. | Consider a more reactive cleavage method or a different auxiliary if possible. | |
| Epimerization during Cleavage | Harsh reaction conditions. | Use milder cleavage conditions (e.g., lower temperature, shorter reaction time) and avoid strong acids or bases if the product is prone to epimerization. |
Data Presentation
Table 1: Effect of Lewis Acid on the Diastereoselectivity of Aldol Reactions
| Entry | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Bu₂BOTf | Isobutyraldehyde | >99:1 | 85 |
| 2 | TiCl₄ | Benzaldehyde | 90:10 | 78 |
| 3 | Sn(OTf)₂ | Acetaldehyde | 95:5 | 82 |
Note: Data is compiled from various sources for illustrative purposes and specific results may vary based on substrate and exact reaction conditions.
Table 2: Effect of Solvent on the Diastereoselectivity of Alkylation
| Entry | Solvent | Electrophile | Diastereomeric Ratio | Yield (%) |
| 1 | THF | Benzyl bromide | >98:2 | 91 |
| 2 | Toluene | Methyl iodide | 95:5 | 88 |
| 3 | CH₂Cl₂ | Allyl iodide | 97:3 | 93 |
Note: Data is compiled from various sources for illustrative purposes and specific results may vary based on substrate and exact reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction using a Boron Enolate
This protocol describes the formation of a boron enolate from an N-propionyl oxazolidinone followed by its reaction with an aldehyde.
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Enolate Formation:
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To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv) dropwise.
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Cool the mixture to -78 °C and add triethylamine (1.2 equiv) dropwise.
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Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
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Aldol Addition:
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Cool the reaction mixture back down to -78 °C.
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Add the aldehyde (1.2 equiv) dropwise.
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Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
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Workup:
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Quench the reaction by adding a pH 7 phosphate buffer.
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Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.
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Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Protocol 2: Diastereoselective Alkylation
This protocol outlines the alkylation of an N-acyl pyrrolidinone using LDA as the base.
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Enolate Formation:
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To a solution of diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.
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Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the LDA solution.
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In a separate flask, dissolve the N-acyl pyrrolidinone (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.
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Add the freshly prepared LDA solution dropwise to the N-acyl pyrrolidinone solution and stir at -78 °C for 1 hour.
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Alkylation:
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Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.
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Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup:
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Quench the reaction by adding saturated aqueous NH₄Cl.
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Allow the mixture to warm to room temperature and extract with ethyl acetate.
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Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Protocol 3: Auxiliary Cleavage using LiOH/H₂O₂
This protocol describes the hydrolytic removal of the oxazolidinone auxiliary to yield a carboxylic acid.
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Cleavage Reaction:
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Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).
-
Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring the progress by TLC.
-
-
Workup:
-
Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with CH₂Cl₂ to remove the liberated chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified carboxylic acid.
-
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. scribd.com [scribd.com]
Preventing racemization during reactions with (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
Welcome to the technical support center for (S)-1-Benzyl-4-hydroxypyrrolidin-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during chemical transformations of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers, resulting in a loss of optical activity. For this compound, the stereocenter at the 4-position is adjacent to a carbonyl group. This structural feature makes the proton at the C4 position acidic and susceptible to removal under basic conditions. Deprotonation leads to the formation of a planar enolate intermediate, which is achiral. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers and thus, racemization. In drug development, maintaining the specific stereochemistry is often critical, as different enantiomers can exhibit vastly different biological activities.
Q2: Which reaction conditions are most likely to cause racemization of this compound?
A2: Reaction conditions that promote the formation of the enolate intermediate are the primary cause of racemization. These include:
-
Strong bases: Bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (NaOH) can readily deprotonate the C4 position.
-
Elevated temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for enolization and subsequent racemization.
-
Protic solvents: Protic solvents can facilitate proton exchange, which can contribute to racemization.
-
Prolonged reaction times: Extended exposure to racemization-inducing conditions will increase the extent of racemization.
Q3: I am trying to perform an O-alkylation on the hydroxyl group of this compound. Which method should I use to avoid racemization?
A3: For O-alkylation, a standard Williamson ether synthesis, which typically employs a strong base to deprotonate the alcohol, is highly likely to cause significant racemization due to the reasons mentioned above. The recommended method to avoid racemization is the Mitsunobu reaction . This reaction proceeds under mild, generally neutral conditions and, importantly, occurs with a predictable inversion of stereochemistry at the hydroxyl-bearing carbon. This means that starting with the (S)-enantiomer, you will obtain the (R)-enantiomer of the O-alkylated product with high enantiomeric purity.
Q4: How can I determine the enantiomeric excess (ee%) of my product?
A4: The most common and reliable method for determining the enantiomeric excess of your product is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the ee% can be accurately calculated.
Troubleshooting Guides
Issue 1: Significant Racemization Observed After O-Alkylation
Scenario: You have performed an O-alkylation of this compound using a standard procedure with a strong base (e.g., NaH) and an alkyl halide, and chiral HPLC analysis of your product shows a low enantiomeric excess (ee%).
Root Cause Analysis: The use of a strong base has led to the deprotonation of the C4 position, forming an achiral enolate intermediate and causing racemization.
Recommended Solution: Switch to the Mitsunobu reaction protocol. This method avoids the use of strong bases and proceeds with a predictable inversion of stereochemistry, thus preserving the stereochemical integrity of your molecule.
Data Comparison of O-Alkylation Methods:
| Reaction Method | Base/Reagents | Typical Solvent | Temperature (°C) | Expected Stereochemical Outcome | Expected Enantiomeric Excess (ee%) |
| Williamson Ether Synthesis | NaH | THF | 0 to RT | Racemization | < 50% |
| Mitsunobu Reaction | PPh₃, DIAD | THF | 0 to RT | Inversion (S -> R) | > 98% |
Issue 2: Low Yield in the Mitsunobu Reaction
Scenario: You are attempting the Mitsunobu reaction for the O-alkylation of this compound, but the reaction yield is low.
Troubleshooting Steps:
-
Reagent Quality: Ensure that the triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) are of high purity and have not degraded. DIAD/DEAD are sensitive to light and heat.
-
Solvent Purity: Use anhydrous tetrahydrofuran (THF) as the solvent. The presence of water can consume the reagents and reduce the reaction efficiency.
-
Order of Addition: The order of reagent addition can be critical. A common and effective procedure is to dissolve the this compound, the nucleophile (the alcohol to be coupled), and triphenylphosphine in THF, cool the mixture to 0 °C, and then add the DIAD/DEAD dropwise.
-
Temperature Control: Maintain the temperature at 0 °C during the addition of DIAD/DEAD to control the reaction rate and minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Stoichiometry: Ensure that appropriate stoichiometry is used. Typically, a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate is used relative to the limiting reagent.
Experimental Protocols
Protocol 1: O-Methylation via Williamson Ether Synthesis (Prone to Racemization)
Objective: To synthesize 1-benzyl-4-methoxypyrrolidin-2-one from this compound using a Williamson ether synthesis approach.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product by chiral HPLC to determine the enantiomeric excess. Expected outcome: significant racemization.
Protocol 2: O-Methylation via Mitsunobu Reaction (Recommended for Stereopurity)
Objective: To synthesize (R)-1-benzyl-4-methoxypyrrolidin-2-one from this compound with inversion of stereochemistry.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Methanol (CH₃OH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent), triphenylphosphine (1.5 equivalents), and methanol (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Analyze the product by chiral HPLC to determine the enantiomeric excess. Expected outcome: high enantiomeric excess of the (R)-enantiomer.
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Comparison of O-alkylation workflows.
Impact of solvent and temperature on (S)-1-Benzyl-4-hydroxypyrrolidin-2-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Benzyl-4-hydroxypyrrolidin-2-one. The following sections address common issues encountered during its reactions, with a focus on the impact of solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my O-alkylation of this compound?
A1: Low yields in O-alkylation reactions, such as the Williamson ether synthesis, can stem from several factors related to solvent and temperature.[1][2]
-
Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the hydroxyl group. Using a stronger base like sodium hydride (NaH) in an appropriate solvent can ensure complete formation of the more nucleophilic alkoxide.[1]
-
Side reactions: Competing elimination (E2) reactions can occur, especially at higher temperatures and with sterically hindered alkyl halides.[1] Lowering the reaction temperature generally favors the desired SN2 substitution over elimination.[1]
-
Poor solubility: The reactants may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction. Ensure all components are soluble at the reaction temperature.
-
Solvent choice: The nucleophilicity of the alkoxide is influenced by the solvent. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity compared to protic solvents.[1]
Q2: I am observing byproducts from N-alkylation or C-alkylation instead of the desired O-alkylation. How can I improve the selectivity?
A2: The formation of N- or C-alkylation byproducts is a common issue due to the presence of multiple nucleophilic sites (the hydroxyl group, the lactam nitrogen, and the enolizable alpha-carbon). The choice of solvent and counter-ion can significantly influence the regioselectivity.
-
Solvent Effects: Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation of phenoxides, a principle that can be extended to this system.[1] Protic solvents can lead to more C-alkylation.[1]
-
Phase-Transfer Catalysis (PTC): Employing PTC can enhance O-alkylation selectivity. The quaternary ammonium salt used as a catalyst can form a lipophilic ion pair with the alkoxide, directing the alkylation towards the oxygen atom.[3]
Q3: How does temperature affect the rate of my reaction?
A3: Generally, increasing the temperature increases the reaction rate.[4][5][6][7][8] The relationship between temperature and the rate constant is described by the Arrhenius equation.[4][5][6] A common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.[4][5][8] However, for reactions involving this compound, higher temperatures can also promote undesirable side reactions like elimination, potentially lowering the yield of the desired product.[1] It is crucial to find an optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
Q4: Can the stereochemistry at the C4 position be affected during the reaction?
A4: The stereochemistry at the C4 position can be either retained or inverted depending on the reaction mechanism.
-
Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism at the alkyl halide, and the stereocenter on the pyrrolidinone ring is generally not affected.
-
Mitsunobu Reaction: This reaction is known for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[9][10] This makes it a powerful tool for stereochemical inversion.
Troubleshooting Guides
Issue 1: Low Yield of O-Alkylated Product
This guide provides a systematic approach to troubleshooting low yields in O-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Base selection for optimizing N-benzylation of 4-hydroxypyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of 4-hydroxypyrrolidin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the N-benzylation of 4-hydroxypyrrolidin-2-one in a question-and-answer format.
Question 1: Why is the yield of my N-benzylated product consistently low?
Answer: Low yields in the N-benzylation of 4-hydroxypyrrolidin-2-one can stem from several factors:
-
Suboptimal Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K2CO3) for deprotonating the lactam nitrogen, leading to higher conversion rates. For instance, in a study on the N-benzylation of isatoic anhydride, sodium hydride resulted in a 52% yield, whereas potassium carbonate only yielded 31% under similar conditions.[1]
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to decomposition of reactants or products. It is crucial to find the optimal temperature for the specific base and solvent system being used.
-
Solvent Choice: The solvent plays a significant role in solubilizing the reactants and influencing the reactivity of the base. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used and have been shown to be compatible with bases like sodium hydride.[1]
-
Moisture Contamination: Strong bases like sodium hydride are highly sensitive to moisture. The presence of water in the reaction mixture will quench the base, reducing its effectiveness and leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question 2: I am observing a significant amount of O-benzylated byproduct. How can I improve the selectivity for N-benzylation?
Answer: The formation of the O-benzylated byproduct is a common challenge due to the presence of the hydroxyl group. The regioselectivity between N- and O-alkylation is influenced by several factors:
-
Choice of Base and Counterion: The nature of the base and its corresponding counterion can influence the site of alkylation. Harder bases tend to favor O-alkylation, while softer bases favor N-alkylation. Experimenting with different bases can help optimize for N-benzylation.
-
Solvent Polarity: The polarity of the solvent can affect the reactivity of the ambident nucleophile (the deprotonated 4-hydroxypyrrolidin-2-one). Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.
-
Protecting Groups: If achieving high N-selectivity is challenging, consider protecting the hydroxyl group before the N-benzylation step. A suitable protecting group can be removed in a subsequent step to yield the desired product.
Question 3: The reaction is not going to completion, and I see starting material remaining. What can I do?
Answer: Incomplete conversion can be addressed by:
-
Increasing the Equivalents of Base and Benzylating Agent: Using a slight excess of the base and benzyl bromide can help drive the reaction to completion.
-
Extending the Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Increasing the Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
Question 4: I am observing multiple unidentified byproducts in my reaction mixture. What could be the cause?
Answer: The formation of multiple byproducts can be due to:
-
Decomposition: Reactants, products, or intermediates may be unstable under the reaction conditions, leading to decomposition. This can be exacerbated by high temperatures or prolonged reaction times.
-
Side Reactions of the Solvent: Some solvents can participate in side reactions. For example, DMF can decompose in the presence of strong bases at elevated temperatures.[1]
-
Impure Starting Materials: The presence of impurities in the starting materials can lead to the formation of unexpected byproducts. Ensure the purity of your 4-hydroxypyrrolidin-2-one and benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: Which base is generally recommended for the N-benzylation of 4-hydroxypyrrolidin-2-one?
A1: Strong bases like sodium hydride (NaH) are often preferred for achieving higher yields in N-alkylation of lactams. In comparative studies on similar heterocyclic systems, NaH in DMF has been shown to provide significantly higher yields than weaker bases like potassium carbonate (K2CO3) in acetone.
Q2: What is the optimal solvent for this reaction?
A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally the most effective solvents for this type of reaction, as they facilitate the dissolution of the reactants and promote the desired N-alkylation.[1]
Q3: How can I minimize the formation of the O-benzylated isomer?
A3: To favor N-benzylation over O-benzylation, consider using a strong, sterically hindered base, which may preferentially deprotonate the less sterically hindered nitrogen atom. Additionally, using a polar aprotic solvent can help to solvate the oxygen anion, making it less nucleophilic. If selectivity remains an issue, protecting the hydroxyl group prior to N-benzylation is a reliable strategy.
Q4: What are the key safety precautions to take when working with sodium hydride?
A4: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. Always handle NaH under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use anhydrous solvents and ensure all glassware is completely dry. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Quantitative Data on Base Performance
The following table summarizes the performance of different bases in N-alkylation reactions of heterocyclic compounds, providing an indication of their potential effectiveness for the N-benzylation of 4-hydroxypyrrolidin-2-one.
| Base | Substrate | Solvent | Temperature (°C) | Yield/Conversion | Reference |
| Sodium Hydride (NaH) | Isatoic Anhydride | N,N-Dimethylacetamide | 30 | 52% | [1] |
| Potassium Carbonate (K2CO3) | Isatoic Anhydride | N,N-Dimethylacetamide | 30 | 31% | [1] |
Experimental Protocols
Protocol 1: N-Benzylation using Sodium Hydride (NaH)
This protocol is a general procedure that can be adapted for the N-benzylation of 4-hydroxypyrrolidin-2-one.
Materials:
-
4-hydroxypyrrolidin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-hydroxypyrrolidin-2-one (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl-4-hydroxypyrrolidin-2-one.
Protocol 2: N-Benzylation using Potassium Carbonate (K2CO3)
This protocol provides an alternative method using a milder base.
Materials:
-
4-hydroxypyrrolidin-2-one
-
Potassium carbonate (K2CO3), anhydrous
-
Benzyl bromide
-
Anhydrous acetone or acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-hydroxypyrrolidin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone or acetonitrile as the solvent.
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow and Logic Diagrams
Caption: Workflow for base selection and optimization in the N-benzylation of 4-hydroxypyrrolidin-2-one.
References
Technical Support Center: Challenges in the Removal of the Benzyl Protecting Group
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of the benzyl (Bn) protecting group.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during benzyl group deprotection in a question-and-answer format.
FAQ 1: My catalytic hydrogenation for benzyl deprotection is slow or has stalled. What are the common causes and solutions?
Answer:
Slow or incomplete catalytic hydrogenation is a prevalent challenge. The root causes often relate to the catalyst, reaction conditions, or the substrate itself.
Common Causes & Solutions
| Potential Cause | Solution | Rationale |
| Catalyst Inactivity | Use a fresh batch of Pd/C. For more challenging substrates, especially N-benzyl groups, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1] | Catalysts can lose activity over time due to oxidation or improper handling. Pearlman's catalyst is often more effective and less susceptible to poisoning by nitrogen-containing compounds. |
| Catalyst Poisoning | Thoroughly purify the starting material to eliminate impurities, particularly sulfur-containing compounds (e.g., thiols, thioethers). Utilize high-purity solvents and consider acid-washing glassware. | Palladium catalysts are highly sensitive to poisoning by sulfur and, to a lesser extent, nitrogen compounds, which can irreversibly bind to the active sites of the catalyst.[2][3] |
| Poor Substrate Solubility | Modify the solvent system. Common choices include methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF), or mixtures of these. It is crucial to use a solvent system that can dissolve both the nonpolar starting material and the polar product, as the polarity of the reaction mixture changes. | Maintaining the substrate and intermediates in solution is essential for the reaction to proceed to completion. |
| Insufficient Hydrogen | Increase the hydrogen pressure with a Parr apparatus. For N-benzyl deprotection, adding an acid like HCl or acetic acid can prevent catalyst poisoning by the amine product.[2] | Higher hydrogen pressure increases its concentration on the catalyst surface, which can accelerate the reaction rate. The amine product of N-benzyl deprotection can act as a catalyst poison; its protonation to the corresponding salt mitigates this effect. |
| Mass Transfer Limitations | Ensure vigorous stirring or agitation of the reaction mixture. | Effective mixing is critical in this three-phase system (solid catalyst, liquid substrate solution, and gaseous hydrogen) to facilitate the interaction between the substrate, hydrogen, and the catalyst surface. |
FAQ 2: I'm observing side reactions and unexpected byproducts during benzyl deprotection. How can I minimize these?
Answer:
The formation of side products can significantly impact the yield and purity of the desired compound. The type of side reaction often depends on the chosen deprotection method and the other functional groups present in the substrate.
Common Side Reactions & Prevention Strategies
| Side Reaction | Common Deprotection Method(s) | Prevention Strategy |
| Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups, Cbz protecting group) | Catalytic Hydrogenation | Opt for a milder deprotection method such as catalytic transfer hydrogenation, which can offer improved selectivity.[4] Alternatively, oxidative or Lewis acid-mediated cleavage may be suitable if compatible with the substrate. |
| N-Benzylation | Catalytic Hydrogenation of Cbz groups | Ensure a sufficient supply of hydrogen and allow the reaction to reach completion, as stalled reactions can sometimes lead to this side product.[3] |
| Cleavage of other acid-sensitive groups (e.g., silyl ethers, acetals) | Acidic Cleavage (e.g., with BBr₃) | Carefully control the reaction temperature, as these reactions are often conducted at low temperatures. Use the minimum effective amount of the Lewis acid.[5] |
| Alkylation of sensitive functional groups | Acidic Cleavage | The intermediate benzyl cation can be trapped by adding a scavenger such as dimethyl sulfide (Me₂S) or anisole to the reaction mixture. |
FAQ 3: When should I choose an alternative to catalytic hydrogenation for benzyl deprotection?
Answer:
While catalytic hydrogenation is a widely used method for benzyl group removal, it is not universally applicable, particularly in the presence of certain functional groups.
Decision Guide for Selecting a Deprotection Method
| Scenario | Recommended Alternative(s) | Rationale |
| The substrate contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups). | Oxidative Cleavage (e.g., with DDQ) or Lewis Acid Cleavage (e.g., with BBr₃, BCl₃). | These methods do not rely on catalytic hydrogenation and can selectively remove the benzyl group while preserving other reducible moieties.[6][7] |
| The substrate contains sulfur, which is a known palladium catalyst poison. | Lewis Acid Cleavage or Dissolving Metal Reduction (e.g., Na/NH₃). | These deprotection methods are not affected by the presence of sulfur-containing functional groups. |
| The reaction is on a small scale, and handling hydrogen gas poses a significant safety concern. | Catalytic Transfer Hydrogenation (using a hydrogen donor like ammonium formate, formic acid, or cyclohexadiene). | This approach generates hydrogen in situ, circumventing the need for a hydrogen gas cylinder.[4] |
| The benzyl ether is sterically hindered. | Lewis Acid Cleavage or Oxidative Cleavage . | Catalytic hydrogenation can be sluggish for sterically hindered substrates. Chemical cleavage methods can often be more effective in these cases. |
Experimental Protocols
Protocol 1: General Procedure for O-Benzyl Deprotection by Catalytic Hydrogenation[1]
This protocol outlines a standard laboratory procedure for the deprotection of a benzyl ether using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or another suitable solvent
-
Hydrogen (H₂) gas (from a balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® or a syringe filter
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 10 mol%) to the solution.
-
Seal the flask and carefully evacuate the system, then backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (maintained by a balloon or a continuous supply at atmospheric pressure).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.
-
Wash the filter cake with the reaction solvent to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. If necessary, the crude product can be purified by column chromatography.
Protocol 2: General Procedure for N-Benzyl Deprotection by Catalytic Transfer Hydrogenation[1]
This protocol offers an alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor, which is especially useful for N-benzyl deprotection.
Materials:
-
N-benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous ammonium formate
-
Dry methanol (MeOH)
Procedure:
-
In a round-bottom flask, create a stirred suspension of the N-benzyl-protected substrate (3 mmol) and 10% Pd/C (equal in weight to the substrate) in dry methanol (20 mL).
-
Under a nitrogen atmosphere, add anhydrous ammonium formate (15 mmol) in a single portion.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction's progress by TLC.
-
When the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a Celite® pad to remove the catalyst and wash the pad with chloroform.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine.
Protocol 3: Benzyl Ether Cleavage with Boron Tribromide (BBr₃)
This protocol provides a general method for cleaving benzyl ethers using the Lewis acid BBr₃. Caution: BBr₃ is a corrosive and moisture-sensitive reagent that should be handled in a fume hood with appropriate personal protective equipment.
Materials:
-
Benzyl-protected substrate
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the benzyl-protected substrate (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for a duration determined by reaction monitoring (typically 1-4 hours).
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then transfer it to a separatory funnel containing a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Common Benzyl Deprotection Methods
| Method | Typical Reagents | Advantages | Disadvantages | Typical Yields |
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean reaction, volatile byproduct (toluene), generally high yields.[8] | Incompatible with other reducible functional groups, catalyst is susceptible to poisoning by sulfur compounds. | >90% |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Safer alternative to H₂ gas, particularly effective for N-benzyl groups.[1] | Can be slower than direct hydrogenation and may require heating. | 80-95% |
| Lewis Acid Cleavage | BBr₃, BCl₃ | Effective for sterically hindered ethers and compatible with reducible groups. | Harsh conditions may cleave other acid-sensitive groups; reagents are corrosive. | 70-90% |
| Oxidative Cleavage | DDQ, O₃ | Mild conditions and compatibility with reducible functional groups.[7] | May require stoichiometric amounts of the oxidant and can lead to over-oxidation. | 75-95% |
Visualizations
Caption: Troubleshooting workflow for slow or stalled catalytic hydrogenation.
Caption: General experimental workflow for catalytic debenzylation.
Caption: Decision tree for selecting a suitable benzyl deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl group - Wikipedia [en.wikipedia.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Analytical methods for detecting impurities in (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (S)-1-Benzyl-4-hydroxypyrrolidin-2-one. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity profiling of this compound?
A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is widely used for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for identifying process-related impurities and diastereomers. GC-MS is suitable for volatile and semi-volatile impurities and often requires derivatization to improve the volatility of the analyte.
Q2: What are the potential impurities I should be looking for in my this compound sample?
A2: this compound is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. Therefore, impurities in your sample may include starting materials, by-products, and degradation products from the synthetic route. Potential impurities include diastereomers and other related substances. A systematic impurity profile research has identified several potential process-related impurities.[1]
Q3: My chiral HPLC analysis shows poor resolution between enantiomers. What are the common causes?
A3: Poor resolution in chiral HPLC can be due to several factors, including an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect temperature, or a column with low efficiency. A systematic approach to method development is often necessary to achieve the desired separation.[2]
Q4: How does temperature affect chiral separations in HPLC?
A4: Temperature has a significant impact on chiral recognition. Generally, lower temperatures enhance the subtle bonding forces responsible for enantiomeric differentiation, thus increasing chiral selectivity. Conversely, higher temperatures can improve peak shape and efficiency. The effect of temperature is compound-dependent, and in some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers. Therefore, it is crucial to carefully control and optimize the temperature for each specific separation.[2]
Q5: What is peak tailing in my chromatogram, and how can I fix it?
A5: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. This can be caused by column overload, secondary interactions with the stationary phase, or a contaminated or degraded column. To troubleshoot this, you can try diluting your sample, optimizing the mobile phase pH and additives, or washing the column according to the manufacturer's instructions.[2]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks | - Detector lamp is off.- No mobile phase flow.- No sample injected. | - Turn on the detector lamp.- Check for leaks, ensure mobile phase reservoirs are full, and prime the pump.- Verify sample vial has sufficient volume and the autosampler is functioning correctly. |
| Ghost Peaks | - Contaminated mobile phase.- Autosampler carryover. | - Prepare fresh mobile phase using high-purity solvents.- Optimize the needle wash procedure in the autosampler. |
| Poor Resolution | - Inappropriate mobile phase.- Wrong column.- Temperature fluctuations. | - Optimize the mobile phase composition (e.g., solvent ratio, pH, additives).- Use a suitable chiral stationary phase.- Use a column oven to maintain a stable temperature. |
| Peak Tailing | - Column overload.- Secondary silanol interactions.- Column contamination. | - Dilute the sample.- Add a modifier to the mobile phase (e.g., triethylamine for basic compounds).- Wash the column with a strong solvent. |
| Peak Fronting | - Column overload.- Sample solvent stronger than mobile phase. | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
GC-MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks | - No injection.- Leak in the system.- MS detector off. | - Check syringe and autosampler.- Perform a leak check.- Ensure the MS is turned on and properly tuned. |
| Poor Peak Shape | - Incomplete derivatization.- Active sites in the inlet or column.- Column contamination. | - Optimize derivatization conditions (reagent, temperature, time).- Deactivate the inlet liner and use a deactivated column.- Bake out the column or trim the front end. |
| Poor Sensitivity | - Low injection volume.- MS source is dirty.- Inefficient ionization. | - Increase injection volume.- Clean the ion source.- Optimize MS parameters. |
| Irreproducible Retention Times | - Fluctuations in oven temperature.- Inconsistent carrier gas flow. | - Check the GC oven for temperature stability.- Check for leaks in the gas lines and ensure a constant head pressure. |
Potential Impurities in this compound
As a key intermediate in the synthesis of Brivaracetam, the impurity profile of this compound is critical. The following table lists potential impurities that may arise during its synthesis.
| Impurity | Potential Source |
| (R)-1-Benzyl-4-hydroxypyrrolidin-2-one | Enantiomer of the starting material or racemization during synthesis. |
| 1-Benzyl-pyrrolidin-2-one | Over-reduction or side reaction. |
| Benzyl alcohol | Residual starting material or degradation product. |
| Benzaldehyde | Impurity in starting material or formed via oxidation. |
| Diastereomers of subsequent reaction steps | If used in a multi-step synthesis without purification. |
Experimental Protocols
HPLC Method for Chiral Purity
This protocol is a representative method for the analysis of the chiral purity of this compound. Method development and validation are required for specific applications.
-
Column: Chiral Stationary Phase (CSP) column (e.g., Daicel CHIRALPAK® series)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (should be optimized)
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Profiling (with Derivatization)
This protocol outlines a general procedure for the GC-MS analysis of this compound after derivatization. This is often necessary to improve the volatility of the analyte and its impurities.
-
Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
-
Visualizations
Caption: Workflow for Impurity Analysis.
Caption: Troubleshooting Decision Tree.
References
Stability and storage conditions for (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
This technical support center provides essential information regarding the stability and storage of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, tailored for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 4°C.[1] The container should be tightly sealed and stored in a dry, well-ventilated place.[2][3][4] For enhanced stability, especially for long-term storage, handling and storing under an inert gas atmosphere is advised.[2]
Q2: Is this compound stable at room temperature?
A2: The product is chemically stable under standard ambient conditions (room temperature).[2][4] However, for prolonged storage, refrigeration at 4°C is recommended to minimize the potential for slow degradation over time.[1]
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemical structure, which contains a lactam ring, the primary degradation pathways are likely hydrolysis and oxidation.[2] Hydrolysis would involve the opening of the pyrrolidinone ring, especially in the presence of acidic or basic conditions. Oxidation could also occur, potentially at the benzyl group or other susceptible sites on the molecule.
Q4: Are there any visible signs of degradation?
A4: While visual signs such as a change in color or the formation of precipitates can indicate degradation, significant degradation may occur without any visible changes.[2] Therefore, analytical methods like HPLC are the most reliable way to assess the purity and stability of the compound.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
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// Edges start -> check_purity; check_purity -> is_pure; is_pure -> end_good [label="Yes"]; is_pure -> investigate_degradation [label="No"]; investigate_degradation -> check_storage; check_storage -> is_storage_correct; is_storage_correct -> check_handling [label="Yes"]; is_storage_correct -> correct_storage [label="No"]; correct_storage -> check_purity; check_handling -> is_handling_correct; is_handling_correct -> consider_other_factors [label="Yes"]; is_handling_correct -> correct_handling [label="No"]; correct_handling -> check_purity; consider_other_factors -> end_bad; } Troubleshooting Flowchart
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation leading to lower purity and the presence of impurities. | 1. Verify Purity: Analyze the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm its purity. 2. Review Storage: Ensure the compound has been stored according to the recommended conditions (4°C, tightly sealed, dry environment). 3. Review Handling: Confirm that appropriate handling procedures were followed, such as minimizing exposure to air and moisture, and using an inert atmosphere if necessary. |
| Change in physical appearance (e.g., color change, clumping). | Potential degradation or moisture absorption. | 1. Assess Purity: Use analytical methods (e.g., HPLC, NMR) to determine the extent of degradation. 2. Discard if Necessary: If significant degradation is confirmed, it is advisable to use a fresh batch of the compound to ensure the reliability of experimental results. |
| Difficulty dissolving the compound. | The compound may have degraded into less soluble impurities, or it may have absorbed moisture. | 1. Dry the Compound: If moisture absorption is suspected, the compound can be dried under a vacuum. 2. Check Solubility in Different Solvents: Verify the solubility in appropriate solvents. If solubility has significantly changed, this may be an indication of degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
Objective: To separate the parent compound from potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
Method Parameters (starting point for development):
| Parameter | Suggested Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (or a suitable buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan (likely around 210-220 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare samples of the compound that have been subjected to storage or stress conditions at a similar concentration to the working standards.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Evaluation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing a stability-indicating analytical method.[3][5]
Objective: To intentionally degrade this compound to identify potential degradation products.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.[2]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the solution with 0.1 M HCl before HPLC analysis.[2]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a set period. Analyze by HPLC.[2]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C) for an extended period. Dissolve the stressed sample and analyze by HPLC.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[6] Analyze the exposed sample by HPLC and compare it to a sample kept in the dark.
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// Edges start -> stress_conditions; stress_conditions -> acid; stress_conditions -> base; stress_conditions -> oxidation; stress_conditions -> thermal; stress_conditions -> photo; acid -> analysis; base -> analysis; oxidation -> analysis; thermal -> analysis; photo -> analysis; analysis -> evaluation; evaluation -> pathways; evaluation -> products; } Forced Degradation Workflow
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following table provides a general summary of recommended storage and expected stability based on the properties of similar compounds.
| Condition | Recommendation/Expected Outcome |
| Long-term Storage | 4°C, in a tightly sealed container, protected from moisture.[1] |
| Short-term Storage (working solution) | Store at 4°C. For solutions in DMSO, minimize water content to reduce hydrolysis. |
| Room Temperature | Stable for shorter periods, but refrigeration is recommended for extended storage to prevent potential degradation.[2][4] |
| Exposure to Light | To be determined by photostability studies. As a precaution, store protected from light. |
| pH Sensitivity | Expected to be susceptible to hydrolysis under strong acidic or basic conditions. |
References
- 1. This compound | 191403-66-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Determining Enantiomeric Excess of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. (S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a key chiral intermediate in the synthesis of various bioactive molecules, making the precise quantification of its enantiomeric purity essential. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The most common and effective techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. Polarimetry offers a more traditional, albeit less precise, approach.
| Method | Principle | Sample Preparation | Key Performance Indicators | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Dissolution in a suitable mobile phase (e.g., hexane/isopropanol). | Resolution (Rs): > 1.5 for baseline separation. Limit of Quantitation (LOQ): Typically <0.1%. Analysis Time: 10-30 minutes. | High accuracy and precision, widely applicable, direct analysis without derivatization. | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization of the hydroxyl group (e.g., acylation) to increase volatility. | Resolution (Rs): > 1.5. LOQ: <0.1%. Analysis Time: 15-40 minutes. | High resolution and sensitivity, suitable for volatile compounds. | Requires derivatization for polar molecules, which adds a step and potential for error. The compound is not thermally stable. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a CSA, leading to separate NMR signals for each enantiomer. | Simple mixing of the analyte and CSA in an NMR tube with a deuterated solvent. | Chemical Shift Difference (Δδ): The larger the difference, the better the resolution. LOQ: ~1-5%. Analysis Time: 5-15 minutes per sample. | Rapid analysis, minimal sample preparation, no derivatization required. | Lower sensitivity and precision compared to chromatographic methods, requires a high-field NMR spectrometer. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Dissolution in a suitable solvent at a known concentration. | Specific Rotation [α]: Dependent on the compound, solvent, temperature, and wavelength. | Simple and fast measurement. | Low sensitivity and precision, susceptible to impurities, requires a known specific rotation for the pure enantiomer. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the implementation of these techniques in a laboratory setting.
Chiral High-Performance Liquid Chromatography (HPLC)
This method provides a direct analysis of the enantiomers of 1-Benzyl-4-hydroxypyrrolidin-2-one.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel® OD-H)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require empirical determination.[1]
Procedure:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Chiral Gas Chromatography (GC) with Derivatization
Due to the polar hydroxyl group, derivatization is necessary to improve the volatility of 1-Benzyl-4-hydroxypyrrolidin-2-one for GC analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Derivatization Procedure (Acylation):
-
Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) and a catalyst (e.g., pyridine or DMAP).
-
Heat the mixture gently if necessary to ensure complete reaction.
-
After the reaction is complete, quench any excess reagent and extract the derivatized product.
-
Dry the organic layer and carefully evaporate the solvent.
-
Re-dissolve the derivatized sample in a volatile solvent suitable for GC injection.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column.
-
Record the chromatogram.
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer peaks.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method relies on the in-situ formation of diastereomeric complexes that can be distinguished by NMR.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative)
Procedure:
-
Accurately weigh the sample of this compound and the chiral solvating agent into an NMR tube. A 1:1 molar ratio is a good starting point.
-
Add the deuterated solvent to dissolve the solids completely.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a proton signal in the analyte that shows clear separation for the two enantiomers. The proton adjacent to the hydroxyl group is often a good candidate.
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integration values.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the general experimental process for determining enantiomeric excess.
References
Navigating the Mirror World: A Comparative Guide to Chiral HPLC Methods for Pyrrolidinone Enantiomer Separation
For researchers, scientists, and drug development professionals, the separation of enantiomers of pyrrolidinone derivatives is a critical step in ensuring the safety and efficacy of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to aid in the selection of an optimal separation strategy.
The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times and, consequently, their separation.[1][2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly versatile and effective for resolving a broad range of racemic compounds, including pyrrolidinone derivatives.[3][4]
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is a dominant factor in achieving successful enantioseparation.[4] Below is a summary of the performance of different polysaccharide-based and chlorinated CSPs in the separation of pyrrolidinone enantiomers.
| Chiral Stationary Phase (CSP) | Derivative Type | Mobile Phase | Key Separation Parameters | Reference |
| Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Antibacterial Pyrrolidone Derivatives | Supercritical Fluid Chromatography (SFC) with CO2 and Methanol | Resolution (Rs): 1.50 to 3.59. Generally provides better resolution compared to Lux i-Cellulose-5 for these compounds.[5][6] | [5][6] |
| Lux i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate)) | Antibacterial Pyrrolidone Derivatives | Supercritical Fluid Chromatography (SFC) with CO2 and Methanol | Achieved separation, but with lower resolution compared to Lux Cellulose-2.[5] | [5] |
| Chiralcel® OD-H (Polysaccharide-based) | Pyrrolidine-3-carboxylic acid | n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | Resolution (Rs): > 1.5. Capable of achieving high enantiomeric excess (>99%).[1] | [1] |
| Chiralcel OJ (Cellulose tris-benzoate) | 4-Substituted-pyrrolidin-2-ones | n-Hexane/Alcohol (Methanol, Ethanol, 1-Propanol, or 2-Propanol) | Resolution (Rs): Maximum resolution factor obtained was near 7.50. Baseline separation was easily obtained in many cases.[3] | [3] |
| Amylose-based CSPs (e.g., Amylose 3,5-dimethylphenylcarbamate) | 4C-substituted pyrrolidine-2-one derivatives | n-Hexane/Ethanol | Demonstrated good chiral recognition and achieved the best enantioresolution for the studied compounds under normal phase mode.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the direct chiral HPLC separation of pyrrolidinone derivatives.
Protocol 1: Separation of Antibacterial Pyrrolidone Derivatives using Supercritical Fluid Chromatography (SFC)
-
Columns: Lux Cellulose-2 (250 mm × 4.6 mm i.d., 5 µm or 3 µm particle size) or Lux i-Cellulose-5 (250 mm × 4.6 mm i.d., 5 µm particle size).[5]
-
Mobile Phase: Supercritical CO2 with a co-solvent of Methanol. The percentage of methanol was studied between 7.5% and 15%, with 15% often providing the best results.[5][6]
-
Flow Rate: An optimal flow rate of 2 mL/min was identified.[5][6]
-
Detection: UV at 210 nm.[6]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of the racemic pyrrolidinone derivative in a suitable solvent.
-
Inject the sample onto the column.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Protocol 2: Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers
-
Column: Chiralcel® OD-H or a similar polysaccharide-based column.[1]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Procedure:
-
Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.
-
Calculate the resolution (Rs) and enantiomeric excess (ee%).
-
Visualization of Methodologies
To further clarify the experimental process and the interplay of various factors, the following diagrams are provided.
Caption: Experimental workflow for chiral HPLC separation of pyrrolidinone enantiomers.
Caption: Influence of key parameters on chiral separation outcomes.
Indirect Chiral Separation Methods
While direct separation on a chiral stationary phase is the most common approach, an alternative indirect method exists.[7][8] This technique involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers.[1] These diastereomers can then be separated on a standard achiral column, such as a C18 reversed-phase column.[1] Although this method can be effective, it requires the presence of a suitable functional group for derivatization and introduces additional reaction and purification steps.[7]
Conclusion
The successful chiral separation of pyrrolidinone derivatives by HPLC is highly achievable through the careful selection of a chiral stationary phase and the optimization of mobile phase composition and other chromatographic parameters. Polysaccharide-based CSPs, particularly those of the cellulose and amylose type, offer a broad range of applicability and have demonstrated excellent performance in resolving these compounds. For specific applications, chlorinated CSPs under supercritical fluid chromatography conditions have also proven to be highly effective. By leveraging the information and protocols outlined in this guide, researchers can develop robust and efficient methods for the enantioselective analysis and purification of pyrrolidinone derivatives, a crucial aspect of modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (S)-1-Benzyl-4-hydroxypyrrolidin-2-one and Leading Alternatives
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral auxiliaries represent a powerful and reliable strategy, temporarily imparting chirality to a substrate to direct stereoselective transformations. This guide provides a comprehensive comparison of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one with established chiral auxiliaries, offering a data-driven analysis of their performance in key asymmetric reactions.
While this compound and its derivatives are valuable chiral building blocks in the synthesis of complex molecules and have seen application in the realm of organocatalysis, their use as a traditional, covalently-bound chiral auxiliary for diastereoselective enolate alkylation and aldol reactions is not well-documented in scientific literature. In contrast, several other classes of chiral auxiliaries have been extensively studied and have demonstrated high efficacy and predictability in a wide range of asymmetric transformations. This guide will focus on a detailed comparison of three of the most prominent classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine Amides.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The fundamental principle behind using a chiral auxiliary involves a three-step process: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create a new stereocenter, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product. This workflow is a reliable method for achieving high levels of stereocontrol.[1][2]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where the choice of chiral auxiliary is critical for achieving high diastereoselectivity. Evans' oxazolidinones, particularly those derived from valine and phenylalanine, are widely recognized for their exceptional performance in this transformation.[2] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.[3] Pseudoephedrine amides also offer excellent stereocontrol in asymmetric alkylations.[2]
| Chiral Auxiliary | Substrate (N-Acyl Group) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | 97:3 | 85-95 |
| (1S,2S)-Pseudoephedrine Amide | Propionyl | Benzyl bromide | >95:5 | 80-90 |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | Propionyl | Allyl iodide | >98:2 | 85-95 |
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating two contiguous stereocenters with high stereocontrol. Evans' auxiliaries are particularly renowned for their ability to generate syn-aldol products with excellent diastereoselectivity, a predictability explained by the Zimmerman-Traxler transition state model.[4] Oppolzer's camphorsultam is also highly effective in directing aldol additions.
Caption: Stereocontrol in the Evans' syn-aldol reaction.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl Imide | Isobutyraldehyde | >99:1 | 85 |
| (4R)-4-Isopropyl-2-oxazolidinone | Propionyl Imide | Benzaldehyde | 95:5 | 80 |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | Propionyl Imide | Benzaldehyde | 98:2 (anti:syn) | 90-95 |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone
1. N-Acylation:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise.
-
After stirring for 30 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Dry and concentrate to obtain the N-propionyl oxazolidinone.
2. Enolate Formation and Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq.) and stir for 30 minutes.
-
Add benzyl bromide (1.2 eq.) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride, extract the product, dry the organic layer, and concentrate. Purify by flash chromatography.
3. Auxiliary Cleavage:
-
To obtain the carboxylic acid, treat the alkylated product with lithium hydroxide and hydrogen peroxide in a THF/water mixture.
-
To obtain the primary alcohol, perform a reductive cleavage using lithium borohydride.
Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone
1. Enolate Formation and Aldol Addition:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq.) dropwise, followed by triethylamine (1.2 eq.).
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.).
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
2. Work-up and Auxiliary Cleavage:
-
Quench the reaction with a phosphate buffer (pH 7).
-
Extract the product and concentrate the organic layer.
-
Dissolve the crude aldol adduct in a mixture of methanol and THF. Add a solution of hydrogen peroxide and lithium hydroxide in water at 0 °C and stir for 4 hours.
-
Quench with sodium sulfite and recover the chiral auxiliary by extraction. Acidify the aqueous layer and extract to isolate the desired β-hydroxy acid.
Conclusion
While this compound is a valuable chiral molecule, its application as a traditional chiral auxiliary for asymmetric enolate reactions is not established. For researchers seeking reliable and high-performance chiral auxiliaries, Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides remain the industry standard. These auxiliaries offer excellent stereocontrol in a variety of C-C bond-forming reactions, supported by a wealth of experimental data and well-defined mechanistic models. The choice of a specific auxiliary will depend on the desired stereochemical outcome (syn vs. anti), the nature of the substrate and electrophile, and the conditions for auxiliary removal.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Asymmetric aldol and alkylation reactions mediated by the “quat” chiral auxiliary (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Chiral Auxiliaries: (S)-1-Benzyl-4-hydroxypyrrolidin-2-one vs. Evans Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are powerful tools in this endeavor, enabling the stereocontrolled synthesis of complex molecules. This guide provides a detailed comparison of the well-established Evans auxiliaries with the pyroglutamate-derived (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, offering insights into their respective efficacies in asymmetric synthesis.
The selection of an appropriate chiral auxiliary is a critical decision in the design of a synthetic route, profoundly influencing reaction outcomes in terms of yield and stereoselectivity. Evans auxiliaries, a class of oxazolidinones, have long been considered a gold standard for their high levels of stereocontrol in a variety of asymmetric transformations.[1][2][3] More recently, chiral auxiliaries derived from readily available and inexpensive starting materials like pyroglutamic acid, such as this compound, have garnered attention as versatile synthons.[4][5] This guide presents a comparative analysis of these two classes of auxiliaries, supported by available experimental data, to aid researchers in making informed decisions for their synthetic challenges.
Mechanism of Stereocontrol
The stereodirecting power of both Evans auxiliaries and this compound lies in their ability to create a sterically biased environment around a prochiral center.
Evans Auxiliaries: The mechanism of stereocontrol for Evans auxiliaries is well-understood and relies on the formation of a rigid, chelated Z-enolate. The substituent at the 4-position of the oxazolidinone ring (e.g., isopropyl, benzyl, or phenyl) effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face.[1][2] This predictable mode of action has made Evans auxiliaries a reliable choice for achieving high diastereoselectivity in reactions such as aldol additions and alkylations.
This compound: This pyroglutamate-derived auxiliary also directs stereoselectivity through steric hindrance. The benzyl group on the nitrogen atom and the stereocenter at the 4-position of the pyrrolidinone ring create a chiral environment that influences the trajectory of incoming reagents. The hydroxyl group at the 4-position can also play a role in coordinating with metal ions, further organizing the transition state to favor the formation of one stereoisomer.
Asymmetric Synthesis Workflow
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis involves three key steps: attachment of the auxiliary to a substrate, the diastereoselective reaction to create the new stereocenter, and finally, the cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters. The diastereoselectivity of this reaction is a key benchmark for the performance of a chiral auxiliary.
Evans Auxiliaries: Evans auxiliaries are renowned for their high syn-diastereoselectivity in boron-mediated aldol reactions. The formation of a chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model, rationalizes the observed stereochemical outcome.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| (4R)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | 95:5 | 80 |
| (4S)-4-Benzyl-2-oxazolidinone | Propionaldehyde | 97:3 | 88 |
Table 1. Performance of various Evans auxiliaries in asymmetric aldol reactions.
This compound: While extensive comparative data is not as readily available, studies on related pyroglutamate-derived auxiliaries have demonstrated their potential in stereoselective aldol reactions. The stereochemical outcome can be influenced by the choice of metal enolate and reaction conditions. Further research is needed to fully delineate the performance of this specific auxiliary in a wide range of aldol reactions.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the synthesis of chiral carboxylic acid derivatives and other valuable building blocks.
Evans Auxiliaries: The alkylation of N-acyl Evans auxiliaries proceeds with high diastereoselectivity, providing reliable access to α-substituted chiral carbonyl compounds. The steric hindrance provided by the auxiliary's substituent is the primary factor controlling the stereochemical outcome.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 |
| (4R)-4-Isopropyl-2-oxazolidinone | Methyl iodide | 98:2 | 85-95 |
| (4S)-4-Benzyl-2-oxazolidinone | Allyl iodide | 99:1 | 92 |
Table 2. Performance of various Evans auxiliaries in asymmetric alkylation reactions.
This compound: The application of this compound and its derivatives in asymmetric alkylations has been explored. The stereochemical outcome is dependent on the formation of a rigid enolate structure, where the benzyl group and the stereocenter at the 4-position direct the approach of the electrophile. Specific quantitative data for a broad range of electrophiles is an area of ongoing investigation.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the key steps in an asymmetric synthesis using an Evans auxiliary.
Protocol 1: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.
Protocol 2: Asymmetric Aldol Reaction
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Isobutyraldehyde
-
Phosphate buffer (pH 7)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of TEA (1.2 eq).
-
Cool the resulting solution to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with phosphate buffer (pH 7).
-
Extract the product with an organic solvent, dry, and concentrate.
-
For auxiliary cleavage, dissolve the crude aldol adduct in a mixture of methanol and THF.
-
Cool to 0 °C and add a solution of H₂O₂ and LiOH in water. Stir for 4 hours.
-
Work-up the reaction to isolate the β-hydroxy carboxylic acid and recover the chiral auxiliary.
Conclusion
Both Evans auxiliaries and this compound offer valuable strategies for asymmetric synthesis. Evans auxiliaries are well-established and provide consistently high levels of stereocontrol, supported by a vast body of literature and well-defined mechanistic models. Their primary drawback can be the cost of the auxiliary and the reagents required for their application.
This compound, derived from the inexpensive and readily available chiral pool starting material pyroglutamic acid, represents a potentially more economical alternative. While its application in asymmetric synthesis is documented, a comprehensive and direct comparison with the performance of Evans auxiliaries across a broad range of reactions is still an emerging area of research. For applications where high, predictable stereoselectivity is paramount and backed by extensive precedent, Evans auxiliaries remain a top choice. However, for cost-effective synthesis and in situations where the specific stereochemical outcome provided by the pyroglutamate scaffold is desired, this compound presents a compelling option that warrants further investigation and optimization. The continued exploration of such accessible chiral auxiliaries is crucial for the advancement of efficient and sustainable asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Analysis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography alongside alternative analytical techniques for the structural elucidation and chiral purity assessment of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one derivatives. While a crystal structure for the parent compound was not publicly available, this guide utilizes crystallographic data from the closely related derivative, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, to illustrate the power of this technique and draw comparisons with other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
This compound and its analogues are important chiral building blocks in medicinal chemistry. Their specific stereochemistry is crucial for their biological activity, making rigorous analytical characterization essential.
At a Glance: Comparison of Analytical Techniques
| Analytical Technique | Information Provided | Sample State | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration. | Crystalline Solid | Low | Unambiguous determination of absolute stereochemistry and molecular conformation. | Requires a single, high-quality crystal; not suitable for amorphous solids or liquids. |
| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry, solution-state conformation, and dynamics. | Solution | High | Non-destructive, provides detailed information about the molecular framework in solution. | Does not directly provide absolute configuration; complex spectra for large molecules. |
| Chiral HPLC | Enantiomeric purity, separation of enantiomers. | Solution | High | Highly sensitive for quantifying enantiomeric excess; applicable to a wide range of compounds. | Does not provide detailed structural information; requires method development for each compound. |
In-Depth Analysis: Methodologies and Data
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides an unparalleled level of detail regarding the spatial arrangement of atoms within a molecule. By diffracting X-rays through a single crystal, a unique diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional electron density map and, subsequently, an atomic model.
Experimental Protocol: Single-Crystal X-ray Diffraction of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
A suitable single crystal of the compound was obtained by the slow evaporation of a solution in ethyl acetate.[1] The crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a controlled temperature. The collected data were then processed to solve and refine the crystal structure.[1]
Crystallographic Data for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione [1]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.4367 (4) |
| b (Å) | 7.4998 (5) |
| c (Å) | 15.3455 (5) |
| α (°) | 86.448 (4) |
| β (°) | 78.732 (4) |
| γ (°) | 83.943 (5) |
| Volume (ų) | 721.80 (7) |
| Z | 2 |
Selected Bond Lengths and Angles [1]
| Bond | Length (Å) | Angle | Degree (°) |
| C1-N1 | 1.4596 (19) | C2-N1-C5 | 112.1 (1) |
| N1-C5 | 1.3458 (18) | C2-N1-C1 | 124.2 (1) |
| C5=O1 | 1.218 (2) | C5-N1-C1 | 123.7 (1) |
| C4=O2 | 1.211 (2) | N1-C5-C4 | 109.8 (1) |
| C3-C4 | 1.478 (2) | N1-C5-O1 | 126.5 (1) |
This data provides definitive proof of the molecule's connectivity and stereochemistry in the solid state. The planarity of the pyrrolidine-2,3-dione ring and the relative orientations of the benzyl and benzylidene groups can be precisely determined from these values.[1]
Alternative Techniques for Structural and Chiral Analysis
While X-ray crystallography is definitive, it is not always feasible. NMR spectroscopy and chiral HPLC offer complementary information, particularly regarding the molecule's behavior in solution and its enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For chiral molecules like this compound derivatives, NMR can be used to confirm the relative stereochemistry and assess the conformational dynamics in solution.
Experimental Protocol: ¹H and ¹³C NMR
A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field NMR spectrometer.[1] ¹H and ¹³C NMR spectra are acquired to identify the chemical environment of each proton and carbon atom.
While a specific, fully assigned spectrum for this compound was not available in the searched literature, the ¹H and ¹³C NMR data for the related (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione provides a representative example of the type of information obtained.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture can be separated and quantified.
Experimental Protocol: Chiral HPLC
A solution of the compound is injected into an HPLC system equipped with a chiral column. A mobile phase, typically a mixture of solvents like hexane and an alcohol, is used to elute the sample.[2] The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation. The detector response is used to determine the relative amounts of each enantiomer.
While a specific chromatogram for this compound was not found, the general principle allows for the determination of enantiomeric excess, a critical parameter in drug development.
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of a chiral compound like this compound, from synthesis to comprehensive characterization.
Conclusion
The structural analysis of this compound derivatives relies on a complementary suite of analytical techniques. X-ray crystallography, when applicable, provides the most definitive and detailed three-dimensional structural information, establishing the absolute configuration and solid-state conformation. NMR spectroscopy offers crucial insights into the molecular structure and conformation in solution, while chiral HPLC is indispensable for the accurate determination of enantiomeric purity. For researchers in drug discovery and development, a comprehensive approach utilizing these methods is essential for the thorough characterization of chiral pharmaceutical compounds.
References
Spectroscopic Confirmation of the Stereochemistry of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's stereochemistry is a critical step in ensuring its efficacy and safety. This guide provides a comparative overview of spectroscopic methods for confirming the stereochemistry of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, a chiral building block of significant interest in medicinal chemistry. We present expected spectroscopic data, detailed experimental protocols, and a comparison with alternative analytical techniques.
Spectroscopic Data Summary
| Spectroscopic Technique | Expected Observations for this compound | Reference Data from 1-Benzyl-2-pyrrolidinone |
| ¹H NMR | Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H). Benzyl CH₂: ~4.5 ppm (singlet, 2H). CH(OH): ~4.0-4.5 ppm (multiplet, 1H). CH₂ (pyrrolidinone ring): ~2.0-3.5 ppm (multiplets, 4H). OH: Broad singlet, variable chemical shift. | Aromatic protons: 7.15-7.35 ppm. Benzyl CH₂: 4.43 ppm. Pyrrolidinone CH₂: 1.97, 2.40, 3.24 ppm[1]. |
| ¹³C NMR | C=O (amide): ~175 ppm. Aromatic carbons (benzyl group): ~127-137 ppm. CH(OH): ~60-70 ppm. Benzyl CH₂: ~45-50 ppm. CH₂ (pyrrolidinone ring): ~20-40 ppm. | C=O: 174.5 ppm. Aromatic carbons: 127.3, 127.8, 128.6, 137.4 ppm. Benzyl CH₂: 46.8 ppm. Pyrrolidinone CH₂: 17.9, 30.9, 48.9 ppm[1]. |
| IR Spectroscopy (cm⁻¹) | O-H stretch: ~3400 (broad). C-H stretch (aromatic): ~3030. C-H stretch (aliphatic): ~2850-2950. C=O stretch (amide): ~1680. C=C stretch (aromatic): ~1450-1600. | C=O stretch: ~1685. C-N stretch: ~1290. C-H bend (aromatic): ~700, 740[2]. |
| Mass Spectrometry (MS) | [M+H]⁺: m/z = 192.09. [M+Na]⁺: m/z = 214.07. Key Fragments: Loss of H₂O, benzyl group (m/z 91). | Molecular Ion (M⁺): m/z = 175. Base Peak: m/z = 91 (tropylium ion). |
Experimental Protocols
For researchers aiming to acquire spectroscopic data for this compound, the following are detailed methodologies for key experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is crucial to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the compound in a volatile organic solvent (e.g., methylene chloride or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.[5]
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
The mass range should be set to scan beyond the expected molecular weight of the compound.
-
Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation data for structural confirmation.[7]
-
Alternative Methods for Stereochemical Confirmation
While standard spectroscopic techniques provide structural information, they do not inherently distinguish between enantiomers. For the confirmation of the (S)-stereochemistry, alternative or modified techniques are necessary.
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | The chiral alcohol is reacted with a chiral derivatizing agent (e.g., (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) to form diastereomers. The ¹H NMR spectra of these diastereomers will show different chemical shifts for protons near the chiral center, allowing for the determination of the absolute configuration.[8][9] | Provides unambiguous determination of absolute configuration. Can be performed with small amounts of sample. | Requires chemical derivatization, which can be time-consuming and may not be suitable for all compounds. Requires careful analysis of the NMR spectra. |
| Chiral High-Performance Liquid Chromatography (HPLC) | The enantiomers are separated on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[10][11] | Highly sensitive and quantitative. Can be used for both analytical and preparative separations. A wide variety of chiral columns are commercially available. | Requires method development to find a suitable chiral stationary phase and mobile phase. May not be suitable for all compounds. |
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the relationship between different analytical approaches, the following diagrams have been generated.
Caption: Experimental workflow for the spectroscopic analysis and stereochemical confirmation of this compound.
Caption: Comparison of information obtained from different spectroscopic and chromatographic methods for the analysis of chiral molecules.
References
- 1. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]
- 2. 154121000 [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
Comparative study of different synthetic routes to (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a key intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of three prominent synthetic routes to this valuable compound, offering a comprehensive overview of their methodologies, supported by experimental data to inform strategic synthetic planning.
This publication details and contrasts the following synthetic strategies:
-
Synthesis from L-Malic Acid
-
Synthesis from (S)-4-Amino-3-hydroxybutanoic Acid (GABOB)
-
Chemoenzymatic Synthesis via Kinetic Resolution
Data Presentation
| Synthetic Route | Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (e.e.) | Key Reagents | Ref. |
| Route 1 | L-Malic Acid | 1. Amidation/Cyclization with Benzylamine2. Reduction of the dione | Moderate | >98% | Benzylamine, reducing agent (e.g., NaBH₄) | [1] |
| Route 2 | (S)-4-Amino-3-hydroxybutanoic Acid (GABOB) | 1. N-Benzylation2. Lactamization | Good | >99% | Benzyl bromide, base | [2] |
| Route 3 | Racemic 1-Benzyl-4-hydroxypyrrolidin-2-one | Enzymatic Kinetic Resolution | ~45-50% (for the S-enantiomer) | >99% | Lipase (e.g., Candida antarctica lipase B), acyl donor | [3][4] |
Experimental Protocols
Route 1: Synthesis from L-Malic Acid
This route leverages the inherent chirality of L-malic acid to establish the desired stereocenter.
Step 1: Synthesis of (S)-1-Benzylpyrrolidine-2,4-dione A mixture of L-malic acid and benzylamine is heated, typically without a solvent, to induce amidation followed by cyclization to form the corresponding succinimide derivative. This intermediate is then treated with a dehydrating agent or further heated to yield (S)-1-benzylpyrrolidine-2,4-dione.
Step 2: Regioselective Reduction The resulting dione is then subjected to a regioselective reduction of the ketone at the 4-position. This is commonly achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures to favor the formation of the desired hydroxyl group.
Experimental Details:
-
Amidation/Cyclization: L-malic acid (1 equivalent) and benzylamine (1.1 equivalents) are heated at 140-160 °C for 2-3 hours. The water formed during the reaction is removed by distillation.
-
Reduction: The crude (S)-1-benzylpyrrolidine-2,4-dione is dissolved in methanol and cooled to 0 °C. Sodium borohydride (0.5 equivalents) is added portion-wise, and the reaction is stirred for 1-2 hours at this temperature. The reaction is then quenched with a weak acid, and the product is extracted with an organic solvent.
Route 2: Synthesis from (S)-4-Amino-3-hydroxybutanoic Acid (GABOB)
This pathway utilizes the chiral amino acid (S)-GABOB as the starting material, ensuring the correct stereochemistry from the outset.
Step 1: N-Benzylation (S)-4-Amino-3-hydroxybutanoic acid is first protected at the amine functionality with a benzyl group. This is typically carried out by reacting the amino acid with benzyl bromide in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol or a mixture of water and an organic solvent.
Step 2: Lactamization The resulting N-benzyl amino acid is then induced to form the five-membered lactam ring. This can be achieved by heating the compound, often with a catalytic amount of acid, to promote intramolecular condensation.
Experimental Details:
-
N-Benzylation: To a solution of (S)-4-amino-3-hydroxybutanoic acid (1 equivalent) and sodium carbonate (2.5 equivalents) in water/ethanol (1:1), benzyl bromide (1.2 equivalents) is added dropwise. The mixture is stirred at room temperature overnight.
-
Lactamization: The N-benzylated product is isolated and heated under reflux in a solvent such as toluene with a Dean-Stark trap to remove water, or by using a coupling agent to facilitate the cyclization at a lower temperature.
Route 3: Chemoenzymatic Synthesis via Kinetic Resolution
This approach begins with the synthesis of the racemic mixture of 1-benzyl-4-hydroxypyrrolidin-2-one, which is then resolved using an enzyme.
Step 1: Synthesis of Racemic 1-Benzyl-4-hydroxypyrrolidin-2-one The racemic starting material can be prepared from a suitable achiral precursor, such as 4-amino-3-hydroxybutanoic acid, by following a similar procedure to Route 2 but starting with the racemic amino acid.
Step 2: Enzymatic Kinetic Resolution The racemic mixture is subjected to enzymatic kinetic resolution. A lipase, such as Candida antarctica lipase B (CALB), is commonly used to selectively acylate one of the enantiomers, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-alcohol.
Experimental Details:
-
Racemate Synthesis: Racemic 4-amino-3-hydroxybutanoic acid is benzylated and cyclized as described in Route 2.
-
Enzymatic Resolution: The racemic 1-benzyl-4-hydroxypyrrolidin-2-one (1 equivalent) is dissolved in an organic solvent (e.g., toluene). An acyl donor, such as vinyl acetate (2-3 equivalents), and a lipase (e.g., immobilized CALB) are added. The suspension is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the conversion. The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining (S)-alcohol. The enzyme is filtered off, and the acylated (R)-ester and unreacted (S)-alcohol are separated by chromatography.
Mandatory Visualization
Caption: Comparative workflow of synthetic routes to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
Revolutionizing Asymmetric Synthesis: A Comparative Guide to the Recyclability of Pyrrolidinone-Based Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to produce specific stereoisomers. However, the economic and environmental viability of these processes heavily relies on the ability to efficiently recover and reuse these often-expensive chiral molecules. This guide provides a comprehensive comparison of the recyclability of pyrrolidinone-based chiral auxiliaries, benchmarked against other widely used alternatives, with a focus on quantitative data, detailed experimental protocols, and process workflows.
Pyrrolidinone-based structures, such as the renowned Evans oxazolidinones and prolinol-derived auxiliaries (e.g., SAMP/RAMP), are mainstays in asymmetric synthesis due to their high stereoselectivity.[1][2] A critical factor in their practical application is the efficiency with which they can be cleaved from the product and recycled for subsequent use, directly impacting the sustainability and cost-effectiveness of a synthetic route.[3][4]
Comparative Analysis of Recyclability
The recyclability of a chiral auxiliary is primarily determined by the ease of cleavage from the final product and the efficiency of its subsequent purification for reuse. The ideal auxiliary can be removed under mild conditions that do not compromise the integrity of the desired product or the auxiliary itself, and can be recovered in high yield and purity.
Below is a comparative summary of the recyclability of common pyrrolidinone-based auxiliaries and their alternatives.
| Chiral Auxiliary | Auxiliary Class | Typical Recovery Yield | Cleavage Method | Remarks |
| Evans' Oxazolidinone | Pyrrolidinone-based | >92% to quantitative[5] | Hydrolysis (e.g., LiOH/H₂O₂)[5][6] | Widely applicable, with well-established and reliable recovery protocols.[7][8] |
| SAMP/RAMP | Pyrrolidinone-based (Prolinol-derived) | ~85%[9] | Hydrolysis (e.g., oxalic acid), Ozonolysis[9][10] | Mild cleavage methods are available, preserving sensitive functionalities. Recovery is efficient without loss of enantiomeric purity.[9] |
| Oppolzer's Camphorsultam | Sulfonamide-based | 71-79% (crude), 48-56% (after recrystallization)[5][11] | Hydrolysis[11] | Robust and effective, particularly in continuous flow processes which can enhance recycling efficiency.[11] |
| Pseudoephedrine | Amino alcohol-based | High (often not quantified in solution)[5] | Amide cleavage (hydrolysis or reduction)[5] | Can be immobilized on a solid phase to simplify recovery and reuse.[3] |
Experimental Protocols for Auxiliary Recycling
Detailed and reliable experimental protocols are crucial for the successful recovery and reuse of chiral auxiliaries. Below are representative procedures for the cleavage and recovery of key auxiliaries.
Protocol 1: Cleavage and Recovery of Evans' Oxazolidinone
This protocol describes the hydrolytic cleavage of an N-acylated Evans' oxazolidinone to yield the chiral carboxylic acid and the recoverable auxiliary.
Materials:
-
N-acylated oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Cleavage Reaction: Dissolve the N-acylated oxazolidinone in a mixture of THF and water. Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide followed by the dropwise addition of hydrogen peroxide. Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).[5]
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.
-
Extraction of Product: Acidify the aqueous layer with HCl and extract the chiral carboxylic acid product with diethyl ether.
-
Recovery of Auxiliary: The aqueous layer contains the protonated oxazolidinone auxiliary. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the auxiliary with an organic solvent like dichloromethane.[3]
-
Purification: Dry the organic extracts containing the auxiliary over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The recovered auxiliary can be further purified by recrystallization or chromatography if necessary.[5]
Protocol 2: Cleavage and Recovery of SAMP Auxiliary
This protocol details a mild, racemization-free cleavage of a SAMP-hydrazone using oxalic acid, allowing for the recovery of the SAMP auxiliary.[9]
Materials:
-
Alkylated SAMP-hydrazone
-
Hexane
-
Saturated aqueous oxalic acid solution
Procedure:
-
Cleavage: Vigorously stir a solution of the alkylated SAMP-hydrazone in hexane with a saturated aqueous solution of oxalic acid at room temperature.[9]
-
Phase Separation: After the reaction is complete (typically a few hours), separate the organic and aqueous phases. The organic phase contains the desired ketone product.
-
Auxiliary Recovery: The aqueous phase, containing the SAMP-oxalate salt, is basified to regenerate the free SAMP auxiliary.
-
Extraction and Purification: Extract the basified aqueous solution with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers and remove the solvent to yield the recovered SAMP auxiliary, which can be reused without a decrease in enantiomeric purity.[9]
Visualization of Recycling Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for the recycling of pyrrolidinone-based and other chiral auxiliaries.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mit.edu [web.mit.edu]
- 11. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
Comparative Biological Activity of Novel Compounds Derived from (S)-1-Benzyl-4-hydroxypyrrolidin-2-one: A Survey of Recent Findings
For researchers, scientists, and drug development professionals, the chiral scaffold (S)-1-Benzyl-4-hydroxypyrrolidin-2-one presents a valuable starting point for the synthesis of novel bioactive molecules. This guide provides a comparative overview of the biological activities of compounds synthesized from this precursor and its close structural analogs, with a focus on anticancer, enzyme inhibitory, and nootropic applications. Detailed experimental protocols and pathway visualizations are included to support further research and development.
While direct, comprehensive screening studies of diverse libraries derived exclusively from this compound are not extensively documented in publicly available literature, analysis of research on structurally related pyrrolidin-2-one derivatives provides significant insights into the potential therapeutic applications of this chemical class. The following sections summarize key findings and methodologies from relevant studies to guide future discovery efforts.
Anticancer Activity
The pyrrolidin-2-one core is a recurring motif in compounds investigated for their antiproliferative effects against various cancer cell lines. Although specific derivatives of this compound with anticancer activity are not prominently reported, studies on analogous structures highlight the potential of this scaffold. For instance, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives have demonstrated significant cytotoxicity against several human cancer cell lines, including melanoma (IGR39) and prostate cancer (PPC-1). The most potent of these compounds exhibited EC50 values in the low micromolar range, indicating promising anticancer potential.
Table 1: Cytotoxicity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | EC50 (µM) |
| 13 | IGR39 (Melanoma) | 2.50 ± 0.46 |
| PPC-1 (Prostate) | 3.63 ± 0.45 | |
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | |
| Panc-1 (Pancreatic) | 5.77 ± 0.80 |
Enzyme Inhibition
The pyrrolidin-2-one scaffold has been successfully employed in the design of potent and selective enzyme inhibitors. Research in this area has explored a range of targets, including those relevant to cancer, inflammation, and neurological disorders.
Notably, novel pyrrolidine-benzenesulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs) and acetylcholinesterase (AChE)[1]. Certain derivatives displayed potent inhibition of human CA isoforms I and II, with Ki values in the nanomolar range[1]. Similarly, significant AChE inhibition was observed, with some compounds showing activity comparable to the reference drug tacrine[1].
Table 2: Enzyme Inhibitory Activity of Novel Pyrrolidine-Benzenesulfonamide Derivatives
| Compound ID | Target Enzyme | Ki (nM)[1] |
| 3b | hCA I | 17.61 ± 3.58 |
| hCA II | 5.14 ± 0.61 | |
| 6a | AChE | 22.34 ± 4.53 |
| 6b | AChE | 27.21 ± 3.96 |
Nootropic Activity
Derivatives of 1-benzylpyrrolidin-2-one have been investigated for their potential as nootropic agents, which are substances that may improve cognitive function. A study focused on novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones, synthesized from a closely related precursor, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, demonstrated promising nootropic effects in a scopolamine-induced amnesia model in passive avoidance tests[2][3].
Experimental Protocols
Anticancer Activity: MTT Assay
The antiproliferative activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours[4].
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) and incubated for 48 hours[4].
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours[4].
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals[4].
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Enzyme Inhibition: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory effect of compounds on AChE activity can be assessed using a modified Ellman's method.
-
Reaction Mixture Preparation: The reaction mixture contains 140 µL of sodium phosphate buffer (pH 8.0), 20 µL of a solution of the test compound in buffer, and 20 µL of AChE solution. The mixture is incubated for 15 minutes at 25°C.
-
Substrate Addition: The reaction is initiated by adding 10 µL of acetylthiocholine iodide (ATCI) and 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Absorbance Monitoring: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.
-
Data Analysis: The rates of reaction are calculated, and the percent inhibition is determined by comparing the rates of the sample to a blank. IC50 values are then determined from the dose-response curves.
Visualizations
To illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for anticancer activity screening using the MTT assay.
Caption: A hypothetical signaling pathway inhibited by a novel compound.
References
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of Catalytic vs. Auxiliary-Based Methods for Stereocontrol
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries.[1] Two of the most powerful strategies to achieve this are the use of chiral auxiliaries and asymmetric catalysis. This guide provides a detailed, head-to-head comparison of these two methodologies, offering quantitative data, experimental protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their synthetic challenges.
Core Principles: A Fundamental Divide
The primary distinction between these two methods lies in how the chiral information is imparted to the substrate.
Auxiliary-based methods involve the temporary covalent attachment of a chiral molecule, the "auxiliary," to a prochiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.[] The products of these reactions are diastereomers, which allows for their separation by standard laboratory techniques like chromatography or crystallization.[3]
Catalytic methods , on the other hand, employ a substoichiometric amount of a chiral catalyst to generate a chiral environment around the substrate. The catalyst interacts with the substrate in a transient manner to facilitate the formation of one enantiomer over the other, and is regenerated at the end of the catalytic cycle.[4]
Quantitative Performance: A Tale of Two Aldols
To provide a clear quantitative comparison, we will examine the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, as a representative example. We will compare the well-established Evans asymmetric aldol reaction, which utilizes an oxazolidinone chiral auxiliary, with the proline-catalyzed asymmetric aldol reaction, a classic example of organocatalysis.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Cyclohexanone with Benzaldehyde Derivatives
| Method | Catalyst/Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Auxiliary-Based | Evans Oxazolidinone | Benzaldehyde | High | >20:1 (syn) | >99 |
| Catalytic | (S)-Proline (10 mol%) | Benzaldehyde | 78 | 90:10 (anti) | 95 |
| Catalytic | (S)-Proline (10 mol%) | 4-Nitrobenzaldehyde | 95 | 98:2 (anti) | 99 |
Note: Reaction conditions for the compared methods are not identical and represent optimized procedures from different sources. Data for Evans Aldol is generalized from typical outcomes, while proline-catalyzed data is from specific reported experiments.[5][6]
Experimental Protocols: A Practical Guide
Detailed and reliable experimental procedures are crucial for the successful application of these methods.
Auxiliary-Based Method: Evans Asymmetric Aldol Reaction
This protocol describes the reaction of an N-acyloxazolidinone with an aldehyde to generate a syn-aldol adduct.
Step 1: Enolate Formation To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0°C under an argon atmosphere is added di-n-butylboron triflate (1.1 equiv). Triethylamine (1.2 equiv) is then added dropwise, and the mixture is stirred for 30 minutes.
Step 2: Aldol Addition The reaction mixture is cooled to -78°C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78°C for 2 hours and then at 0°C for 1 hour.
Step 3: Work-up and Auxiliary Cleavage The reaction is quenched with a pH 7 phosphate buffer. The product is then typically cleaved from the auxiliary. For example, treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water will yield the corresponding carboxylic acid, and the chiral auxiliary can be recovered by extraction.[7]
Catalytic Method: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol details the reaction between cyclohexanone and benzaldehyde catalyzed by (S)-proline.[5][8]
Step 1: Reaction Setup In a round-bottom flask, (S)-proline (0.1 equiv, 1 mmol) is dissolved in a mixture of methanol (1.33 mL) and water (330 µL). Cyclohexanone (5.0 equiv, 50 mmol) is added, and the mixture is stirred for 10 minutes at room temperature.
Step 2: Aldol Reaction The mixture is cooled to 0°C, and benzaldehyde (1.0 equiv, 10 mmol) is added. The flask is sealed and the reaction is stirred vigorously at 0°C for 30 hours.[8]
Step 3: Work-up and Purification The reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldol product.[8] The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC, respectively.[8]
Mechanistic Insights: Visualizing Stereocontrol
The origins of stereoselectivity in both methods can be visualized through their respective mechanistic pathways.
Caption: General workflow for auxiliary-based stereocontrol.
In the Evans aldol reaction, the oxazolidinone auxiliary directs the formation of a specific Z-enolate, which then reacts with the aldehyde through a highly organized, chair-like Zimmerman-Traxler transition state to afford the syn-aldol product with high diastereoselectivity.[7]
Caption: Catalytic cycle for the proline-catalyzed aldol reaction.
In the proline-catalyzed reaction, the chiral amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, and the chirality of the proline catalyst directs the attack to one face of the aldehyde, leading to the formation of the chiral product and regeneration of the catalyst.[9]
Head-to-Head Comparison: Key Considerations
The choice between a catalytic and an auxiliary-based approach depends on a multitude of factors beyond just the reaction outcome.
Table 2: Qualitative and Economic Comparison
| Feature | Catalytic Methods | Auxiliary-Based Methods |
| Stoichiometry | Substoichiometric (typically 1-20 mol%) | Stoichiometric |
| Atom Economy | High | Lower (due to attachment and removal of auxiliary) |
| Cost | High initial cost for catalyst, but lower overall cost for large scale due to low loading.[10] | Lower initial cost for some auxiliaries, but can be higher overall due to stoichiometric use.[3] |
| Recyclability | Catalyst recovery can be challenging for homogeneous catalysts.[11] Heterogenization can facilitate recycling.[12] | Auxiliary recovery is often high, but requires an additional separation step.[3] |
| Substrate Scope | Can be highly substrate-specific. | Often broader substrate scope and more predictable.[13] |
| Process Development | Optimization of catalyst loading, solvent, and temperature is crucial. | Requires additional steps for attachment and cleavage of the auxiliary. |
| Purification | Direct purification of the enantiomeric product. | Purification of diastereomers is often easier than enantiomers.[3] |
Conclusion: A Strategic Choice
Both catalytic and auxiliary-based methods are powerful tools for achieving stereocontrol in organic synthesis.
Auxiliary-based methods offer a robust and often highly predictable route to enantiomerically pure compounds. The ability to separate diastereomeric intermediates is a significant advantage, particularly when achieving perfect stereoselectivity in the key reaction is challenging.[3] This reliability makes them a mainstay in complex natural product synthesis and in the early stages of drug discovery.[3]
Catalytic methods represent a more elegant and atom-economical approach.[10] While the development of a highly efficient and selective catalyst can be more demanding, the potential for high turnover numbers and reduced waste makes this the preferred strategy for large-scale industrial processes. The field of asymmetric catalysis is continually evolving, with new catalysts and reaction protocols expanding the synthetic chemist's toolkit.[1]
Ultimately, the choice between these two powerful strategies will depend on the specific synthetic target, the scale of the reaction, economic considerations, and the desired level of predictability and control. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to make an informed decision and efficiently achieve their synthetic goals.
References
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 6. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Asymmetric aldol reactions catalyzed by efficient and recyclable silica-supported proline-based peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin [mdpi.com]
- 13. chemistry.williams.edu [chemistry.williams.edu]
Safety Operating Guide
Proper Disposal of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research operations, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, a synthetic organic compound used in drug development and scientific research. As a precautionary measure, this chemical should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the chemical and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
II. Waste Identification and Classification
The initial and most crucial step in proper chemical disposal is the accurate identification and classification of the waste.[2][3]
-
This compound should be classified as a hazardous chemical waste . This is a conservative approach recommended for all laboratory chemicals, especially in the absence of a specific Safety Data Sheet (SDS) that explicitly states otherwise.[1][4]
-
Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[2][5] For instance, acids should be stored separately from bases, and oxidizers should not be mixed with flammable materials.[2][5]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
1. Waste Collection and Containment:
-
Select a Compatible Container: Choose a waste container that is chemically resistant to this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally suitable.[5][6] The container must be in good condition, with no cracks or signs of deterioration.[5]
-
Proper Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[2][5] The label must include:
-
Transferring Waste: Carefully transfer the waste into the designated container, avoiding splashes or spills.[2] Ensure the container is kept closed at all times except when adding waste.[1][6] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]
2. Waste Storage (Satellite Accumulation Area):
-
Designated Storage Location: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA).[5] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Secondary Containment: Place the waste container in a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1]
-
Segregation: Ensure that the waste is segregated from incompatible materials within the SAA.[1][5]
-
Storage Limits: Adhere to the storage limits for hazardous waste in your facility's SAA. Typically, this is no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste.[1][7]
3. Arranging for Professional Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[4][8] This is illegal and can harm the environment and public health.[8]
-
Evaporation is Not Permitted: Evaporation of chemical waste as a method of disposal is strictly prohibited.[1][4]
IV. Empty Container Disposal
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: For containers that held acutely hazardous waste, they must be triple rinsed with a suitable solvent that can remove the residue.[1] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
Defacing Labels: After thorough rinsing and drying, deface or remove all chemical labels from the empty container.[1]
-
Final Disposal: Once the container is clean and the label is removed, it can typically be disposed of as regular trash or recycled, depending on institutional policies.[1]
Quantitative Data Summary: Hazardous Waste Storage Limits
| Parameter | Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [1][7] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | [1] |
| Removal of Full Container from SAA | Within 3 days | [5] |
| Maximum Storage of Partially Filled Container in SAA | Up to 1 year | [5] |
Experimental Workflow: Chemical Waste Disposal
Caption: Workflow for the proper disposal of laboratory chemical waste.
This comprehensive guide provides the necessary procedural information for the safe and compliant disposal of this compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific waste management policies and EHS department for any additional requirements.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. epa.gov [epa.gov]
- 8. research.columbia.edu [research.columbia.edu]
Essential Safety and Logistics for Handling (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for (S)-1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4), a compound classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.
Hazard Identification and Classification
This compound is identified with the GHS07 pictogram, indicating that it is an irritant and harmful.[1] The following table summarizes its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin | Protective Gloves | Chemical-resistant impervious gloves (e.g., nitrile rubber). |
| Lab Coat/Clothing | A standard laboratory coat should be worn. For larger quantities or where splashing is likely, impervious clothing is recommended. | |
| Respiratory | Respirator | Use in a well-ventilated area. If engineering controls are insufficient or if irritation is experienced, a full-face respirator with an appropriate cartridge is recommended. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Don the appropriate PPE as specified in the table above.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage :
-
Store the compound in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C.
-
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontaminate the work surface.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste materials, including the chemical itself, any contaminated consumables (e.g., pipette tips, wipes), and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling :
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
-
Disposal Procedure :
-
Dispose of the hazardous waste through an approved waste disposal company.
-
Do not dispose of the chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


